MC-Val-Ala-NHS ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H30N4O8 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C22H30N4O8/c1-13(2)20(21(32)23-14(3)22(33)34-26-18(30)10-11-19(26)31)24-15(27)7-5-4-6-12-25-16(28)8-9-17(25)29/h8-9,13-14,20H,4-7,10-12H2,1-3H3,(H,23,32)(H,24,27)/t14-,20-/m0/s1 |
Clave InChI |
NAPROGZILYBSEW-XOBRGWDASA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MC-Val-Ala-NHS Ester for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. This technical guide provides a comprehensive overview of the maleimidocaproyl-valine-alanine-p-aminobenzyl-N-hydroxysuccinimide ester (MC-Val-Ala-NHS ester), a key cleavable linker used in the development of ADCs.
The this compound is a protease-cleavable linker designed for selective release of the cytotoxic payload within the tumor microenvironment.[1][2][3] It features a valine-alanine (Val-Ala) dipeptide motif that is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[1][2][3] This targeted release mechanism enhances the therapeutic window by minimizing systemic exposure to the potent cytotoxic drug.
This guide will delve into the structure, properties, and mechanism of action of the this compound, and provide detailed experimental protocols for its application in ADC development.
Structure and Properties
The this compound is a heterobifunctional linker composed of three key components:
-
Maleimidocaproyl (MC) group: This moiety provides a reactive maleimide (B117702) that specifically and efficiently conjugates to thiol groups, such as those on a cytotoxic payload.[1][2][3]
-
Valine-Alanine (Val-Ala) dipeptide: This protease-sensitive sequence serves as the cleavage site for lysosomal enzymes like Cathepsin B.[1][2][3]
-
N-Hydroxysuccinimide (NHS) ester: This activated ester reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond.[1][2][3]
A self-immolative p-aminobenzyl (PAB) spacer is often incorporated between the dipeptide and the drug to ensure the efficient release of the unmodified payload upon cleavage.
Data Presentation
Quantitative Comparison of Val-Ala and Val-Cit Linkers
The Val-Ala dipeptide is often compared to the more traditional valine-citrulline (Val-Cit) linker. The choice between these two can significantly impact the physicochemical properties and performance of an ADC.
| Property | Val-Ala Linker | Val-Cit Linker | Reference(s) |
| Hydrophobicity | Lower | Higher | |
| Aggregation | Reduced tendency, especially at higher Drug-to-Antibody Ratios (DARs) | Higher tendency to aggregate | |
| Cathepsin B Cleavage Rate | Generally slower than Val-Cit | Faster cleavage kinetics | |
| Plasma Stability | Generally stable | Can be susceptible to premature cleavage by carboxylesterases in murine plasma |
In Vitro Cytotoxicity of ADCs with Val-Ala Linker
The half-maximal inhibitory concentration (IC50) is a critical measure of an ADC's potency. The following table summarizes representative IC50 values for ADCs utilizing a Val-Ala linker with various payloads.
| ADC Construct | Cell Line | IC50 (pM) | Payload | Reference(s) |
| Anti-FRα ADC | KB (FRα-high) | 7 | PBD Dimer | [4] |
| Anti-FRα ADC | T47D (FRα-high) | 30 | PBD Dimer | [4] |
| Anti-FRα ADC | NCI-H2110 (FRα-low) | 80 | PBD Dimer | [4] |
In Vivo Efficacy of ADCs with Val-Ala Linker
Preclinical xenograft models are essential for evaluating the in vivo anti-tumor activity of ADCs.
| ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference(s) |
| Anti-CD22 ADC | Human Lymphoma | 3 mg/kg (single dose) | Induced tumor regression | [5] |
| Trastuzumab-MMAE ADC | NCI-N87 Gastric Carcinoma | equimolar payload doses | Significant anti-tumor activity | [4] |
Experimental Protocols
Protocol 1: Cysteine-Linked Antibody-Drug Conjugation with Maleimide Linker
This protocol describes the generation of a cysteine-linked ADC using a pre-formed drug-linker construct containing a maleimide group (e.g., Payload-MC-Val-Ala-PAB).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated drug-linker construct dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer: PBS with EDTA (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Quenching reagent: N-acetylcysteine or cysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add the reducing agent (e.g., a 10-100 fold molar excess of TCEP or DTT).[6]
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[6][7]
-
Remove the excess reducing agent by buffer exchange using a desalting column or TFF equilibrated with conjugation buffer.[6][7]
-
-
Drug-Linker Conjugation:
-
Immediately after reduction and buffer exchange, add the maleimide-activated drug-linker solution to the reduced antibody. A typical molar excess of the drug-linker is 5-20 fold over the available thiol groups.[6]
-
Perform the reaction at 4°C or room temperature for 1-2 hours with gentle mixing.[6] The reaction should be protected from light if the payload is light-sensitive.
-
-
Quenching:
-
Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.[6]
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF. The final ADC should be in a formulation buffer suitable for storage.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
A. By Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[8][9][10]
Materials:
-
HIC column (e.g., Butyl or Phenyl)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as distinct peaks.
-
Calculate the average DAR by determining the weighted average of the peak areas corresponding to each DAR species.
B. By UV/Vis Spectroscopy
This method provides an average DAR based on the absorbance of the antibody and the payload at different wavelengths.[11][][13][14]
Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
ADC sample in a suitable buffer
Procedure:
-
Measure the molar extinction coefficients of the naked antibody and the free drug-linker at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).[11]
-
Measure the absorbance of the ADC sample at 280 nm and λmax.[11]
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and a system of two linear equations.[11]
-
The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.[11]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the cell viability and determine the IC50 of an ADC.[15][16][17][18][19]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and incubate overnight.[15][16]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium and add to the respective wells. Include untreated cells as a control.[15][16]
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[15][16]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[15]
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, providing insights into its potential for premature drug release.[20][21][22]
Materials:
-
ADC construct
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA or LC-MS)
Procedure:
-
Incubate the ADC in the plasma at a specific concentration at 37°C.[21]
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma sample.
-
Quantify the amount of intact ADC and/or released payload in each aliquot using a validated analytical method.
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
Protocol 5: Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage by Cathepsin B.[23]
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system or a fluorogenic substrate and fluorescence plate reader
Procedure (LC-MS/MS method):
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and stop the reaction by adding it to the quenching solution.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the rate of cleavage.
Procedure (Fluorogenic method):
-
Use a synthetic peptide linker conjugated to a fluorophore and a quencher (e.g., MC-Val-Ala-AMC).[23]
-
Prepare a serial dilution of the substrate in the assay buffer.
-
Add activated Cathepsin B to the wells of a 96-well plate.
-
Add the substrate to initiate the reaction.
-
Immediately measure the increase in fluorescence over time using a fluorescence microplate reader.
-
The rate of cleavage is proportional to the rate of increase in fluorescence.
Mandatory Visualization
Signaling and Experimental Workflow Diagrams
Caption: Workflow for the conjugation of a maleimide-activated drug-linker to a reduced antibody.
Caption: Mechanism of ADC internalization, linker cleavage, and payload release in a target tumor cell.
Caption: Signaling pathway of Monomethyl Auristatin E (MMAE) leading to apoptosis.
Caption: Signaling pathway of Pyrrolobenzodiazepine (PBD) dimers leading to apoptosis.
Conclusion
The this compound is a versatile and effective cleavable linker for the development of antibody-drug conjugates. Its susceptibility to cleavage by tumor-associated proteases provides a mechanism for targeted drug release, potentially enhancing the therapeutic index of the ADC. The choice between a Val-Ala and a Val-Cit linker should be made based on the specific properties of the antibody and payload, with considerations for hydrophobicity, desired drug loading, and the preclinical models to be used. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working on the design and optimization of next-generation ADCs.
References
- 1. This compound, ADC linker, 1895916-22-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RUTHIGEN [ruthigen.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. kinampark.com [kinampark.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. agilent.com [agilent.com]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to N-Hydroxysuccinimide Esters
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters have long been the workhorse of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, oligonucleotides, and other biomolecules.[1] Their enduring popularity stems from their relatively stable nature in aqueous environments compared to other activated esters, coupled with their high reactivity and selectivity towards primary amines.[1][2] This technical guide provides a comprehensive exploration of the chemical principles, practical applications, and experimental considerations of NHS ester chemistry, tailored for researchers, scientists, and drug development professionals.
The Chemical Foundation of NHS Ester Reactivity
The utility of NHS esters lies in their ability to efficiently and selectively react with primary aliphatic amines (–NH₂), such as those found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond.[1][2][]
A critical factor influencing the efficiency of this reaction is the pH of the reaction medium. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[1][][4] At lower pH values, primary amines are protonated (–NH₃⁺), which renders them non-nucleophilic and unreactive.[1] Conversely, at higher pH, the rate of hydrolysis of the NHS ester, where it reacts with water instead of the amine, increases significantly, thereby reducing the conjugation yield.[1][5]
Competing Reactions: Hydrolysis
The primary competing reaction that deactivates the NHS ester is hydrolysis.[1] The rate of hydrolysis is highly dependent on both pH and temperature.[1][4] This competition between the desired aminolysis (reaction with the amine) and hydrolysis is a crucial consideration for optimizing bioconjugation protocols. In dilute protein solutions, the unimolecular hydrolysis reaction can be a more significant competitor to the bimolecular conjugation reaction.[6]
Quantitative Data on NHS Ester Stability and Reactivity
To achieve reproducible and efficient bioconjugation, it is essential to understand the quantitative aspects of NHS ester chemistry. The following tables summarize key data regarding the stability of NHS esters and the conditions influencing the competition between aminolysis and hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [4][6] |
| 8.6 | 4 | 10 minutes | [4] |
| Table 1: Effect of pH and Temperature on the Half-life of NHS Esters in Aqueous Solution. |
| Factor | Influence on Aminolysis (Desired Reaction) | Influence on Hydrolysis (Side Reaction) | Optimal Condition | Reference(s) |
| pH | Increases with pH as more amines are deprotonated | Increases significantly at higher pH | 7.2 - 8.5 | [1][][4] |
| Protein Concentration | Higher concentration favors the reaction | Less dependent on protein concentration | As high as practically possible | [6] |
| Temperature | Reaction rate increases with temperature | Reaction rate increases with temperature | 4°C to Room Temperature | [][7] |
| Buffer Type | Should be non-nucleophilic | N/A | Phosphate, Borate, Bicarbonate, HEPES | [4][6] |
| Table 2: Factors Influencing the Competition Between Aminolysis and Hydrolysis. |
Applications in Research and Drug Development
The robust and selective chemistry of NHS esters has led to their widespread adoption in numerous applications:
-
Labeling Proteins: NHS esters are commonly used to attach fluorescent dyes, biotin, and other reporter molecules to proteins for use in immunoassays, microscopy, and other detection methods.[1]
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, NHS esters are instrumental in linking cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[1][]
-
Surface Functionalization: NHS esters are used to immobilize proteins, peptides, and oligonucleotides onto surfaces for applications such as biosensors, microarrays, and immunoassays.[8][9]
-
Crosslinking: Bifunctional NHS esters are employed to crosslink proteins, helping to study protein-protein interactions and stabilize protein complexes.[10]
Experimental Protocols
Successful bioconjugation with NHS esters requires careful attention to experimental details. Below are detailed methodologies for key experiments.
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). Avoid buffers containing primary amines such as Tris or glycine (B1666218).[6]
-
NHS ester reagent.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5]
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[6][11] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[6]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[5][6]
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved NHS ester to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[6]
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[][6]
-
-
Quenching the Reaction (Optional): To stop the reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 20-50 mM.[6]
-
Purification: Remove excess, unreacted NHS ester and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][6]
Protocol for Immobilizing a Ligand onto an Amine-Reactive Surface
This protocol describes the immobilization of a primary amine-containing ligand onto a surface pre-activated with NHS esters.
Materials:
-
NHS ester-activated surface (e.g., plate, bead, sensor chip).
-
Ligand (protein, peptide, etc.) containing primary amines, dissolved in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.4).
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.5).
-
Wash buffer (e.g., PBS).
Procedure:
-
Surface Preparation: If the surface is not pre-activated, it can be activated by treating a carboxylated surface with a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and NHS.[8]
-
Ligand Immobilization:
-
Dissolve the ligand in the coupling buffer at a suitable concentration.
-
Apply the ligand solution to the NHS ester-activated surface.
-
Incubate for 15-60 minutes at room temperature.
-
-
Blocking:
-
Remove the ligand solution.
-
Add the blocking buffer to the surface and incubate for 15-30 minutes to deactivate any remaining NHS esters.
-
-
Washing: Wash the surface thoroughly with the wash buffer to remove any non-covalently bound ligand and blocking agent.
Visualizing Workflows and Mechanisms
Diagrams can aid in understanding the complex processes involved in bioconjugation.
Caption: Mechanism of NHS ester reaction with a primary amine.
Caption: Experimental workflow for protein labeling with an NHS ester.
Caption: The competition between aminolysis and hydrolysis of NHS esters.
Conclusion
N-hydroxysuccinimide esters are an indispensable tool in the field of bioconjugation.[1] Their robust and selective chemistry, coupled with their versatility, has enabled countless advances in basic research, diagnostics, and therapeutics.[1][9] A thorough understanding of their chemical properties, reaction conditions, and the competing hydrolysis reaction is paramount for their successful implementation. As the demands for more sophisticated bioconjugates continue to grow, the foundational principles of NHS ester chemistry will undoubtedly remain a vital component of the bioconjugation toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. neb.com [neb.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Maleimide-Thiol Reaction for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The selective and efficient covalent modification of proteins is a fundamental tool in modern biological research and therapeutic development. Among the arsenal (B13267) of bioconjugation chemistries, the reaction between a maleimide (B117702) and a thiol stands out as a robust and widely adopted method for labeling proteins. Its high specificity for cysteine residues, favorable reaction kinetics under physiological conditions, and the stability of the resulting linkage have made it indispensable for a vast array of applications, from fluorescently tagging proteins for imaging to the construction of highly targeted antibody-drug conjugates (ADCs).
This in-depth technical guide provides a comprehensive overview of the maleimide-thiol reaction, detailing its mechanism, kinetics, and the critical parameters that influence its success. It further offers detailed experimental protocols for key applications and summarizes quantitative data to aid in experimental design and optimization.
The Core Chemistry: A Michael Addition Reaction
The maleimide-thiol reaction is a classic example of a Michael addition. In this reaction, the nucleophilic sulfhydryl group (thiol) of a cysteine residue attacks one of the electrophilic carbon atoms of the carbon-carbon double bond within the maleimide ring. This leads to the formation of a stable, covalent thioether bond. The reaction is highly chemoselective for thiols, particularly within a specific pH range, minimizing off-target reactions with other amino acid residues.[1][2]
Critical Parameters Influencing the Reaction
The success of a maleimide-thiol conjugation hinges on several key experimental parameters:
-
pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][3] Below pH 6.5, the reaction rate slows significantly as the thiol group is predominantly protonated and thus less nucleophilic. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with other nucleophilic amino acid residues, such as the ε-amino group of lysine, can occur.[1][3] At pH 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[3]
-
Stoichiometry: The molar ratio of the maleimide reagent to the protein is a crucial parameter to optimize. A molar excess of the maleimide reagent is typically used to drive the reaction to completion. For protein labeling with fluorescent dyes, a 10- to 20-fold molar excess of the maleimide dye is a common starting point.[][5] However, an excessive amount can lead to non-specific labeling and difficulties in downstream purification.
-
Temperature and Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[][6] The optimal time should be determined empirically, balancing reaction completion with potential protein degradation or aggregation.
-
Reducing Agents: Cysteine residues within a protein can exist as oxidized disulfide bonds, which are unreactive towards maleimides.[6] Therefore, a pre-treatment step with a reducing agent is often necessary to cleave these disulfide bonds and generate free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a wide pH range and does not need to be removed prior to the addition of the maleimide reagent.[7] Dithiothreitol (DTT) is another option, but excess DTT must be removed before conjugation to prevent it from reacting with the maleimide.
Stability of the Thioether Linkage
The thioether bond formed between a maleimide and a thiol is generally considered stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment.[7][8] This can lead to the exchange of the label or drug payload, potentially causing off-target effects.
The stability of the thiosuccinimide ring can be enhanced by hydrolysis to the corresponding succinamic acid thioether, which is more resistant to the retro-Michael reaction.[3][9] This hydrolysis is favored at a slightly basic pH.
Quantitative Data Summary
The following tables summarize key quantitative data related to the maleimide-thiol reaction to aid in experimental design.
Table 1: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Efficiency | Key Side Reactions |
| < 6.5 | Slow | - |
| 6.5 - 7.5 | Optimal | Minimal |
| > 7.5 | Decreased specificity | Hydrolysis of maleimide, reaction with amines (e.g., lysine)[1][3] |
Table 2: Stability of Maleimide-Thiol Conjugates (Thiosuccinimide Linkage)
| Condition | Half-life of Conjugate | Reference |
| Incubation with glutathione | 3.1 h to 258 h (depends on thiol and maleimide structure) | [10] |
| In plasma (ADC context) | Shedding of 50-75% of payload within 7-14 days has been reported | [11][12] |
| Ring-opened succinamic acid thioether | Half-lives of over two years | [9] |
Experimental Protocols
The following are detailed protocols for common applications of the maleimide-thiol reaction.
Protocol 1: General Fluorescent Labeling of a Protein
This protocol describes the labeling of a protein with a generic maleimide-activated fluorescent dye.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock solution in water
-
Maleimide-activated fluorescent dye, 10 mM stock solution in anhydrous DMSO
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Methodology:
-
Protein Preparation: Dissolve the protein in degassed PBS buffer at a concentration of 1-10 mg/mL.[1]
-
Disulfide Reduction (if necessary): If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP solution. Incubate for 30 minutes at room temperature.[13]
-
Conjugation: While gently vortexing, add a 10- to 20-fold molar excess of the maleimide-activated fluorescent dye stock solution to the protein solution.[1] Protect the reaction from light.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the protein-containing fractions.
-
Quantification of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of the dye at its Amax.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)[14]
-
-
Protocol 2: Site-Specific Antibody-Drug Conjugation (ADC) via Engineered Cysteines
This protocol outlines a general procedure for conjugating a maleimide-functionalized drug to an antibody with engineered cysteine residues.
Materials:
-
Monoclonal antibody (mAb) with engineered cysteine(s)
-
Borate buffered saline (BBS), pH 8.0, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized drug-linker
-
Anhydrous N,N-Dimethylformamide (DMF) or DMSO
-
Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification and analysis
Methodology:
-
Antibody Preparation: Prepare the antibody in degassed BBS buffer.
-
Partial Reduction: Add a controlled molar excess of TCEP to selectively reduce the engineered cysteine thiols while leaving the native interchain disulfide bonds intact. The exact amount of TCEP and incubation time (e.g., 37°C for 30-60 minutes) needs to be optimized for each specific antibody.[15][16]
-
Removal of Reducing Agent: Immediately after reduction, remove excess TCEP using a desalting column equilibrated with degassed conjugation buffer (e.g., PBS, pH 7.2).
-
Conjugation: Dissolve the maleimide-functionalized drug-linker in DMF or DMSO. Add a slight molar excess (e.g., 1.5 to 5-fold per thiol) of the drug-linker solution to the reduced antibody.[16]
-
Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any remaining maleimide groups.
-
Purification: Purify the ADC using SEC or HIC to remove unreacted drug-linker, quenching reagent, and any aggregated antibody.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or mass spectrometry.
Applications in Drug Development: Antibody-Drug Conjugates
A paramount application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[] ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.
In the construction of ADCs, a maleimide-functionalized linker is often used to attach the cytotoxic payload to the antibody. This is frequently achieved by engineering cysteine residues at specific sites on the antibody. The thiol groups of these engineered cysteines can then be selectively targeted by the maleimide-linker, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR). This site-specific conjugation is crucial for the safety and efficacy of the ADC.[17]
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By carefully controlling the experimental conditions and utilizing robust purification and characterization methods, researchers can harness the full potential of this cornerstone of bioconjugation chemistry to advance scientific discovery and develop novel therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. biotium.com [biotium.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. broadpharm.com [broadpharm.com]
- 17. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Cleavable Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of cleavable linkers used in antibody-drug conjugates (ADCs). Cleavable linkers are critical components of ADCs, designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells. This guide details the synthetic routes, experimental protocols, and quantitative data for the major classes of cleavable linkers, offering a valuable resource for researchers in the field of targeted cancer therapy.
Introduction to Cleavable ADC Linkers
The efficacy of an ADC is highly dependent on the properties of its linker. The linker must be sufficiently stable to prevent premature drug release in the bloodstream, which could lead to systemic toxicity, while also allowing for efficient cleavage and payload release within the tumor microenvironment or inside the target cell.[] Cleavable linkers achieve this by incorporating chemical bonds that are susceptible to cleavage by specific physiological triggers, such as low pH, high concentrations of reducing agents like glutathione (B108866), or the presence of specific enzymes.[2][3]
This guide focuses on three primary classes of cleavable linkers:
-
Enzyme-Cleavable Linkers: Primarily peptide-based linkers and β-glucuronide linkers.
-
pH-Sensitive Linkers: Most commonly utilizing a hydrazone bond.
-
Disulfide Linkers: Cleaved in the presence of high intracellular glutathione concentrations.
Enzyme-Cleavable Linkers
Enzyme-cleavable linkers are designed to be substrates for enzymes that are highly expressed in the lysosomal compartment of cells or within the tumor microenvironment.[4] This provides a targeted release mechanism, as the payload is liberated following ADC internalization and trafficking to the lysosome.[5]
Peptide Linkers (Cathepsin B-Cleavable)
Dipeptide linkers, particularly the valine-citrulline (Val-Cit) motif, are the most widely used enzyme-cleavable linkers in ADC development.[6] The Val-Cit dipeptide is efficiently cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[7][8] This cleavage releases the payload, often through a self-immolative spacer like p-aminobenzyl alcohol (PAB).[9]
A common strategy for synthesizing a Val-Cit-PAB linker involves a multi-step process, often culminating in a maleimide-functionalized linker ready for conjugation to a payload and subsequently to an antibody. A representative example is the synthesis of Maleimidocaproyl-Val-Cit-PABC-MMAE.[10]
Table 1: Summary of Synthetic Steps and Reported Yields for Mc-Val-Cit-PAB-MMAE [9][10]
| Step | Description | Starting Materials | Key Reagents | Solvent | Reported Yield |
| 1 | Fmoc-Cit-PABOH Synthesis | Fmoc-L-Citrulline, 4-aminobenzyl alcohol | HATU, DIPEA | DMF | 60-80% |
| 2 | Fmoc Deprotection | Fmoc-Cit-PABOH | Triethylamine (B128534) | DMF | High |
| 3 | Dipeptide Formation | Cit-PABOH, Fmoc-Val-OSu | - | DMF | 85-95% |
| 4 | Fmoc Deprotection & MMAE Coupling | Fmoc-Val-Cit-PABOH, MMAE | TBTU, HOBt, DIPEA | DMF | ~70% |
| 5 | Maleimidocaproic Acid Activation | Maleimidocaproic acid | NHS, DCC | DCM | High |
| 6 | Final Linker-Payload Synthesis | NH₂-Val-Cit-PAB-MMAE, MC-NHS ester | - | DMF | Good |
Yields can vary depending on specific reaction conditions and scale.
This protocol describes an alternative, high-yielding synthesis of the Mc-Val-Cit-PABOH linker.
-
Synthesis of Fmoc-Cit-PABOH (17):
-
To a solution of Fmoc-L-Citrulline (1.0 equiv) and 4-aminobenzyl alcohol (1.1 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (1.0 equiv).
-
Stir the reaction at room temperature for 12-16 hours.
-
Purify the product by column chromatography to yield Fmoc-Cit-PABOH.
-
-
Synthesis of Fmoc-Val-Cit-PABOH (8):
-
Dissolve Fmoc-Cit-PABOH (1.0 equiv) in DMF and add triethylamine (20 equiv). Stir at room temperature for 2 hours to remove the Fmoc group.
-
To the resulting solution, add Fmoc-Val-OSu (1.1 equiv) and stir at room temperature for 20 hours.
-
Purify the product by column chromatography to yield the dipeptide.
-
-
Synthesis of Mc-Val-Cit-PABOH (1):
-
Deprotect Fmoc-Val-Cit-PABOH using the procedure described in step 2.
-
Couple the resulting dipeptide with maleimidocaproic acid N-hydroxysuccinimide ester (Mc-OSu) to obtain the final product.
-
This is a generalized protocol. For detailed reaction conditions and characterization, refer to the cited literature.
β-Glucuronide Linkers
β-Glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in lysosomes and overexpressed in some tumor types. These linkers are highly hydrophilic, which can help to reduce the aggregation of ADCs, particularly those with hydrophobic payloads.[2]
pH-Sensitive Linkers (Hydrazone)
Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2] This pH differential provides a mechanism for targeted drug release following ADC internalization.
Table 2: Stability of a Silyl Ether-Based pH-Sensitive Linker [11]
| Condition | Half-life (t₁/₂) |
| Human Plasma | > 7 days |
| pH 7.4 | > 7 days |
| pH 5.5 | ~7 days (50% release) |
| pH 4.5 | < 7 days (100% release) |
-
Prepare a stock solution of the ADC or linker-payload conjugate in DMSO.
-
Dilute the stock solution into buffers of varying pH (e.g., pH 7.4, 6.5, and 5.5 phosphate (B84403) buffers).
-
Incubate the solutions at 37°C.
-
At various time points, withdraw aliquots and analyze by HPLC to determine the percentage of the intact compound remaining and the amount of released payload.
-
Calculate the half-life (t₁/₂) at each pH.
Disulfide Linkers (Glutathione-Sensitive)
Disulfide linkers exploit the significantly higher concentration of glutathione (GSH), a reducing agent, inside cells (1-10 mM) compared to the bloodstream (~5 µM).[2] The disulfide bond in the linker is cleaved by GSH, releasing the payload. The stability of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond to minimize premature cleavage.[2]
This protocol simulates the intracellular reducing environment to assess the cleavage of a disulfide linker.
-
Materials:
-
Bioconjugate containing a disulfide linker.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Reduced Glutathione (GSH).
-
LC-MS system for analysis.
-
-
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS (e.g., 1 mg/mL).
-
Freshly prepare a stock solution of GSH in PBS (e.g., 100 mM).
-
In a microcentrifuge tube, combine the bioconjugate solution with the GSH stock solution to a final GSH concentration of 1-10 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Analyze the samples by LC-MS to quantify the intact bioconjugate and the released payload.
-
Experimental Workflows and Signaling Pathways
The development and evaluation of cleavable linkers involve a series of well-defined experimental workflows. These workflows are crucial for characterizing the stability, cleavage kinetics, and overall efficacy of an ADC.
ADC Internalization and Payload Release Pathway
References
- 2. benchchem.com [benchchem.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate [myskinrecipes.com]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Therapy: An In-depth Technical Guide to Self-Immolative Spacers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an enhanced therapeutic window. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. Central to many modern ADC designs is the self-immolative spacer, a molecular entity engineered for conditional release of the payload within the target cancer cell. This guide provides a comprehensive technical overview of the core principles, mechanisms, and experimental evaluation of self-immolative spacers in ADCs.
The Core Principle: Controlled Payload Liberation
The fundamental role of a self-immolative spacer is to ensure the ADC remains intact and the payload inactive while in systemic circulation, thereby minimizing off-target toxicity. Upon internalization into the target cancer cell, a specific triggering event, typically enzymatic cleavage, initiates a cascade of spontaneous, intramolecular electronic rearrangements within the spacer. This process, termed self-immolation, culminates in the release of the payload in its fully active form.
The most extensively utilized self-immolative spacer is based on the p-aminobenzyl carbamate (B1207046) (PABC) system. Its mechanism relies on a 1,6-elimination reaction, an electronic cascade that is initiated by the cleavage of a promoiety, often by lysosomal enzymes like cathepsin B.[1] Alternative self-immolative strategies often employ intramolecular cyclization reactions to achieve payload release.[2]
Key Signaling and Processing Pathways
The journey of an ADC from administration to payload release involves a series of well-orchestrated cellular events. Understanding these pathways is crucial for the rational design of ADCs with optimal therapeutic properties.
// Node Definitions ADC [label="ADC in Circulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="1. Binding to\nTumor Antigen", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Internalization [label="2. Receptor-Mediated\nEndocytosis", fillcolor="#FFFFFF", fontcolor="#202124"]; EarlyEndosome [label="Early Endosome", fillcolor="#FBBC05", fontcolor="#202124"]; LateEndosome [label="Late Endosome", fillcolor="#EA4335", fontcolor="#202124"]; Lysosome [label="Lysosome\n(Low pH, High Protease)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="3. Enzymatic\nCleavage of Linker", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; SelfImmolation [label="4. Self-Immolation\nof Spacer", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; PayloadRelease [label="5. Payload Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; TargetInteraction [label="6. Interaction with\nIntracellular Target\n(e.g., DNA, Tubulin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Cell Death\n(Apoptosis)", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ADC -> Binding [color="#5F6368"]; Binding -> Internalization [color="#5F6368"]; Internalization -> EarlyEndosome [color="#5F6368"]; EarlyEndosome -> LateEndosome [color="#5F6368"]; LateEndosome -> Lysosome [color="#5F6368"]; Lysosome -> Cleavage [label="Cathepsin B", color="#34A853"]; Cleavage -> SelfImmolation [color="#5F6368"]; SelfImmolation -> PayloadRelease [color="#5F6368"]; PayloadRelease -> TargetInteraction [color="#4285F4"]; TargetInteraction -> Apoptosis [color="#202124"]; } // Caption: ADC Intracellular Trafficking and Payload Release Pathway
The mechanism of action for a PABC-based self-immolative spacer is a critical design feature in many successful ADCs. The following diagram illustrates this process.
// Node Definitions ADC_Intact [label="Intact ADC in Lysosome\n(Antibody-Linker-PABC-Payload)", fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymaticCleavage [label="1. Enzymatic Cleavage\n(e.g., Cathepsin B)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; UnstableIntermediate [label="Unstable Aniline\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="2. 1,6-Elimination\n(Electron Cascade)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ReleasedPayload [label="Released Payload\n(Active Drug)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(p-aminobenzyl alcohol fragment,\nCO2)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ADC_Intact -> EnzymaticCleavage [color="#5F6368"]; EnzymaticCleavage -> UnstableIntermediate [color="#5F6368"]; UnstableIntermediate -> Elimination [color="#EA4335"]; Elimination -> ReleasedPayload [color="#34A853"]; Elimination -> Byproducts [color="#5F6368"]; } // Caption: Mechanism of PABC Self-Immolation
Quantitative Data on Linker Performance
The selection of a self-immolative linker is a data-driven process. The following tables summarize key quantitative parameters for different linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Triggering Mechanism | Representative Spacer | Payload Example | Stability in Human Plasma (t½) | Reference |
| Peptide | Enzymatic (Cathepsin B) | Val-Cit-PABC | MMAE | > 1 week | [3] |
| Peptide | Enzymatic (Cathepsin B) | Val-Ala-PABC | MMAE | > 1 week | [4] |
| Hydrazone | Acid-Labile | Hydrazone | Doxorubicin | ~ 24-48 hours | [3] |
| Disulfide | Reduction (Glutathione) | SPDB | DM4 | ~ 3-7 days | [3] |
| β-Glucuronide | Enzymatic (β-Glucuronidase) | Glucuronide-PABC | MMAF | Very high (extrapolated 81 days in rat plasma) | [3] |
Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
| Dipeptide Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Z-Val-Cit-AMC | 15 | 0.032 | 2133 | 5.5 | [5][6] |
| Z-Phe-Arg-AMC | 53 | 0.065 | 1226 | 7.2 | [5][6] |
| Abz-GIVRAK(Dnp)-OH | 15 | 0.12 | 8000 | 4.6 | [5][6] |
| Abz-GIVRAK(Dnp)-NH₂ | 25 | 0.08 | 3200 | 4.6 | [5][6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and evaluation of ADCs with self-immolative spacers.
Synthesis of a Mc-Val-Cit-PABC-MMAE ADC
This protocol outlines the steps for conjugating the commonly used Mc-Val-Cit-PABC-MMAE drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.[7][8][9][10][]
// Node Definitions AntibodyPrep [label="1. Antibody Preparation\n(Buffer Exchange)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="2. Partial Reduction\nof Disulfides (TCEP)", fillcolor="#FBBC05", fontcolor="#202124"]; DrugLinkerPrep [label="3. Drug-Linker\nSolubilization (DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="4. Conjugation Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="5. Purification\n(e.g., Desalting Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="6. Characterization\n(DAR, Aggregation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AntibodyPrep -> Reduction [color="#5F6368"]; DrugLinkerPrep -> Conjugation [color="#5F6368"]; Reduction -> Conjugation [color="#5F6368"]; Conjugation -> Purification [color="#5F6368"]; Purification -> Characterization [color="#5F6368"]; } // Caption: Workflow for ADC Synthesis and Characterization
Materials:
-
Monoclonal antibody (mAb)
-
MC-Val-Cit-PABC-MMAE drug-linker
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
-
Hydrophobic Interaction Chromatography (HIC) column
-
Size Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4, using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Partial Reduction of Antibody:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the MC-Val-Cit-PABC-MMAE in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 1.2 to 1.5-fold molar excess of the dissolved drug-linker to the reduced antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Characterization:
In Vitro ADC Stability Assay in Plasma
This protocol describes a method to evaluate the stability of an ADC in plasma by measuring the loss of drug-to-antibody ratio (DAR) and the release of free payload over time.[18]
Materials:
-
ADC of interest
-
Human plasma (or plasma from other species of interest)
-
PBS
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
LC-MS system
Procedure:
-
Incubation:
-
Spike the ADC into plasma at a defined concentration (e.g., 50 µg/mL).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
Immunoaffinity Capture:
-
At each time point, capture the ADC from the plasma aliquot using immunoaffinity beads.
-
Wash the beads to remove unbound plasma proteins.
-
-
Analysis of Conjugated ADC:
-
Elute the ADC from the beads.
-
Analyze the intact ADC by LC-MS to determine the DAR at each time point.
-
-
Analysis of Released Payload:
-
Analyze the supernatant from the immunoaffinity capture step by LC-MS to quantify the amount of free payload released.
-
Cathepsin B Cleavage Assay
This assay is used to determine the susceptibility of a linker to cleavage by cathepsin B, a key lysosomal protease.[2]
Materials:
-
ADC with a cathepsin B-cleavable linker
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation buffer (assay buffer containing 2 mM DTT, prepared fresh)
-
HPLC system
Procedure:
-
Enzyme Activation:
-
Activate cathepsin B by incubating it in the activation buffer for 15 minutes at 37°C.
-
-
Cleavage Reaction:
-
Add the ADC to the assay buffer.
-
Initiate the reaction by adding the activated cathepsin B.
-
Incubate at 37°C.
-
-
Time-Point Analysis:
-
At various time points, quench the reaction (e.g., by adding a protease inhibitor or acid).
-
Analyze the samples by HPLC to quantify the amount of released payload.
-
ADC Internalization Assay
This protocol uses flow cytometry to quantify the internalization of an ADC into target cells.[1][19][20][21]
Materials:
-
Target cells expressing the antigen of interest
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Non-labeled ADC (for competition)
-
Flow cytometer
Procedure:
-
Cell Plating:
-
Plate the target cells in a 96-well plate and allow them to adhere overnight.
-
-
ADC Incubation:
-
Incubate the cells with the fluorescently labeled ADC at 37°C for various time points.
-
Include a control with a molar excess of non-labeled ADC to determine specific binding and internalization.
-
-
Surface Signal Quenching (Optional):
-
To differentiate between surface-bound and internalized ADC, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the cells before analysis.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of internalized ADC.
-
In Vivo ADC Efficacy Study in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[22][23][24][25][26]
// Node Definitions TumorImplantation [label="1. Tumor Cell\nImplantation", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="2. Tumor Growth\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="3. Randomization\ninto Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="4. ADC\nAdministration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="5. Monitor Tumor Volume\n& Body Weight", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="6. Endpoint Analysis\n(TGI, Survival)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges TumorImplantation -> TumorGrowth [color="#5F6368"]; TumorGrowth -> Randomization [color="#5F6368"]; Randomization -> Treatment [color="#5F6368"]; Treatment -> Monitoring [color="#5F6368"]; Monitoring -> Endpoint [color="#5F6368"]; } // Caption: Workflow for In Vivo ADC Efficacy Study
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
-
Randomization:
-
Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different doses of the therapeutic ADC).
-
-
ADC Administration:
-
Administer the treatments to the respective groups, typically via intravenous injection.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint Analysis:
-
The study is typically terminated when tumors in the control group reach a maximum allowed size.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
Self-immolative spacers are a cornerstone of modern ADC design, enabling the controlled and targeted release of potent cytotoxic payloads. The choice of spacer technology has a profound impact on the stability, efficacy, and safety of an ADC. A thorough understanding of the underlying chemical mechanisms, cellular processing pathways, and rigorous experimental evaluation are paramount for the successful development of next-generation antibody-drug conjugates. This guide provides a foundational framework for researchers and drug developers navigating the complexities of this exciting and rapidly evolving field.
References
- 1. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 10. rsc.org [rsc.org]
- 12. agilent.com [agilent.com]
- 13. hpst.cz [hpst.cz]
- 14. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Antibody Internalization | Sartorius [sartorius.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols: Conjugation of MC-Val-Ala-NHS Ester to an Antibody
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents to targeted cells, such as cancer cells[1][2]. The linker connecting the antibody and the cytotoxic drug is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC[3]. This document provides detailed protocols for the conjugation of a bifunctional linker, MC-Val-Ala-NHS ester, to a monoclonal antibody.
The this compound is a cleavable linker system. It contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the antibody, to form a stable amide bond[4][][6]. The Valine-Alanine (Val-Ala) dipeptide sequence is designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells, ensuring targeted drug release within the cell[4][6]. The maleimidocaproyl (MC) group provides a reactive handle for the subsequent conjugation of a thiol-containing cytotoxic payload[4][6][7]. This protocol focuses on the first critical stage: the covalent attachment of the linker to the antibody.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several parameters. The following table summarizes typical starting conditions, which should be optimized for each specific antibody and application.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency[8]. |
| Reaction Buffer | Phosphate, Borate, or Bicarbonate Buffer | Must be free of primary amines (e.g., Tris)[9]. |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis[][9]. The rate of reaction and hydrolysis increases with pH[9][10]. |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | This ratio directly influences the final linker-to-antibody ratio and must be empirically determined. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow the reaction and minimize potential antibody degradation[9][11]. |
| Reaction Time | 30 minutes - 4 hours | Depends on temperature, pH, and molar ratio[9][11]. |
| Organic Solvent | < 10% (v/v) | NHS esters are often dissolved in DMSO or DMF; the final concentration should be minimized to prevent antibody denaturation[][10]. |
Experimental Workflow
The overall process for conjugating the this compound to an antibody involves antibody preparation, the conjugation reaction itself, purification of the conjugate, and subsequent characterization to determine the extent of labeling.
Caption: High-level workflow for antibody-linker conjugation.
Experimental Protocols
Antibody Preparation (Buffer Exchange)
Objective: To remove any interfering substances, such as primary amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA), and to exchange the antibody into a suitable reaction buffer.
Materials:
-
Purified monoclonal antibody
-
Amine-free reaction buffer (e.g., 1x PBS, 50 mM Sodium Borate, or 100 mM Sodium Bicarbonate, pH 8.0-8.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or a tangential flow filtration (TFF) system[11][12]
-
Microcentrifuge or TFF equipment
Procedure:
-
If your antibody solution contains interfering substances, perform a buffer exchange.
-
Using Desalting Columns: a. Equilibrate the desalting column with the chosen amine-free reaction buffer according to the manufacturer's instructions. Typically, this involves 3-4 washes with the buffer[11]. b. Apply the antibody sample to the column. c. Centrifuge the column to collect the buffer-exchanged antibody.
-
Using TFF: a. Set up the TFF system with an appropriate molecular weight cut-off (MWCO) cassette (e.g., 30 kDa). b. Perform diafiltration against 5-10 volumes of the amine-free reaction buffer.
-
Determine the concentration of the recovered antibody using a spectrophotometer at 280 nm (A280).
-
Adjust the antibody concentration to the desired level (e.g., 5 mg/mL) using the reaction buffer.
Linker Preparation
Objective: To prepare a stock solution of the this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can hydrolyze the NHS ester[11].
-
Prepare a stock solution (e.g., 10 mM) by dissolving the required amount of the linker in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
-
This solution should be prepared immediately before use as NHS esters are moisture-sensitive and have a limited half-life in solution[9][10].
Conjugation Reaction
Objective: To covalently link the this compound to the lysine residues of the antibody.
Procedure:
-
Calculation: Determine the volume of the linker stock solution needed to achieve the desired molar excess.
-
Moles of Antibody = (Antibody Mass (g)) / (Antibody MW ( g/mol ))
-
Moles of Linker Needed = Moles of Antibody × Desired Molar Ratio
-
Volume of Linker Stock = (Moles of Linker Needed) / (Stock Concentration (mol/L))
-
-
Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing or stirring. The final concentration of DMSO should ideally be below 10%.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. Protect the reaction from light[11][13].
-
(Optional) Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes[11]. This step terminates the reaction by consuming any unreacted NHS ester.
Purification of the Antibody-Linker Conjugate
Objective: To remove unreacted linker and quenching reagents from the conjugated antibody. This is a critical step as residual free linker can be toxic and interfere with subsequent steps[14].
Methods:
-
Size Exclusion Chromatography (SEC) / Desalting: This is the most common method for lab-scale purification[15].
-
Equilibrate a desalting column with a storage-stable buffer (e.g., 1x PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Centrifuge to collect the purified antibody-linker conjugate. The small molecule linker and byproducts will be retained in the column matrix.
-
-
Tangential Flow Filtration (TFF): TFF is a scalable method suitable for larger quantities of ADC[12][15][].
-
Use a TFF system with an appropriate MWCO cassette (e.g., 30 kDa).
-
Perform diafiltration against a suitable storage buffer to remove small molecules and exchange the buffer.
-
Concentrate the purified conjugate to the desired final concentration.
-
Characterization: Determining the Linker-to-Antibody Ratio (LAR)
Objective: To determine the average number of linker molecules conjugated to each antibody. This is a critical quality attribute of the conjugate[2][17].
Method 1: UV-Visible Spectrophotometry
This is a relatively simple method but requires the linker to have a distinct UV absorbance from the protein at a specific wavelength. If the payload is attached, this method is more straightforward. For the linker alone, characterization is often performed after payload attachment. Assuming a payload with a known extinction coefficient is attached for characterization:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the payload (λmax).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and solving a set of simultaneous equations.
-
The average Drug-to-Antibody Ratio (DAR), which corresponds to the LAR in this context, can be calculated[].
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more accurate and detailed analysis of the conjugate mixture[17][19].
-
The purified conjugate is typically analyzed using a reversed-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF)[17].
-
The resulting mass spectrum will show a distribution of species, with each peak corresponding to the antibody conjugated with a different number of linkers (0, 1, 2, 3, etc.).
-
Deconvolution of the mass spectrum allows for the calculation of the relative abundance of each species.
-
The weighted average LAR is calculated from this distribution[][20].
Principle of Reaction
The conjugation chemistry is based on the nucleophilic acyl substitution reaction between the primary amine of a lysine residue on the antibody and the carbonyl carbon of the N-hydroxysuccinimide ester. The amine group must be deprotonated (uncharged) to be nucleophilic, which is favored at a pH slightly above neutral[9][21].
Caption: Reaction of an antibody lysine residue with an NHS ester.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, ADC linker, 1895916-22-9 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MC-Val-Ala-OH, ADC linker, 1342211-31-7 | BroadPharm [broadpharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bidmc.org [bidmc.org]
- 11. furthlab.xyz [furthlab.xyz]
- 12. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 19. rapidnovor.com [rapidnovor.com]
- 20. sciex.com [sciex.com]
- 21. benchchem.com [benchchem.com]
Step-by-Step Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing a Valine-Alanine Linker
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step guide for the synthesis, purification, and characterization of an antibody-drug conjugate (ADC) using a cleavable valine-alanine (Val-Ala) dipeptide linker. The protocol focuses on a common conjugation strategy involving the reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate reactive thiol groups, followed by conjugation with a maleimide-functionalized Val-Ala linker-payload. Val-Ala linkers are increasingly utilized in ADC development due to their favorable physicochemical properties, such as reduced hydrophobicity and lower aggregation propensity, particularly with high drug-to-antibody ratios (DAR), compared to more traditional linkers like valine-citrulline (Val-Cit).[1][2][3][4] This guide is intended for researchers in drug development and provides comprehensive experimental procedures, data presentation tables, and visual workflows to facilitate the successful generation of a Val-Ala based ADC.
Introduction
Antibody-drug conjugates are a promising class of targeted cancer therapeutics that combine the antigen-specificity of a monoclonal antibody with the high potency of a cytotoxic payload.[5] A critical component of an ADC is the linker, which connects the antibody to the payload and must remain stable in systemic circulation while allowing for efficient payload release at the tumor site.[4]
This protocol details the use of a Val-Ala dipeptide linker, a substrate for the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[6][7] The cleavage of the Val-Ala linker within the lysosome of a cancer cell ensures the targeted release of the cytotoxic drug, thereby minimizing off-target toxicity.[6][8] The Val-Ala linker offers advantages over the more traditional Val-Cit linker, primarily its lower hydrophobicity, which can mitigate issues with ADC aggregation, especially when working with hydrophobic payloads or aiming for higher drug-to-antibody ratios (DAR).[1][2][3]
The synthesis process described herein involves three main stages:
-
Antibody Modification: Partial reduction of the mAb's interchain disulfide bonds to expose free thiol groups.
-
Conjugation: Reaction of the reduced mAb with a maleimide-activated Val-Ala linker-payload.
-
Purification and Characterization: Isolation of the ADC and determination of key quality attributes such as DAR, purity, and aggregation.
Workflow for Val-Ala ADC Synthesis
The overall process for the synthesis and characterization of a Val-Ala ADC is depicted in the following workflow diagram.
Experimental Protocols
Materials and Reagents
-
Antibody: Monoclonal antibody (e.g., IgG1) at a concentration of 5-20 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Linker-Payload: Maleimide-functionalized Val-Ala linker conjugated to the desired cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for dissolving the linker-payload.
-
Buffers:
-
Purification Columns: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) and Hydrophobic Interaction Chromatography (HIC) column.
-
Equipment: UV-Vis spectrophotometer, HPLC system with UV and/or mass spectrometry (MS) detector, centrifuge, incubator.
Step 1: Antibody Reduction
This step involves the partial reduction of the interchain disulfide bonds of the mAb to generate free thiol groups for conjugation. The extent of reduction determines the number of available conjugation sites and thus the final DAR.
-
Preparation: Prepare a stock solution of the reducing agent (e.g., 100 mM DTT in water).
-
Reaction Setup: In a reaction tube, add the mAb solution. Add the required volume of reduction buffer to achieve the desired final antibody concentration (e.g., 10 mg/mL).
-
Reduction: Add the reducing agent to the mAb solution. The molar equivalents of the reducing agent need to be optimized to achieve the target DAR. For example, to achieve a DAR of 2, 4, 6, or 8, approximately 1.5, 3.5, 7, and 20 mM DTT, respectively, can be used.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9]
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.
Step 2: Conjugation
In this step, the maleimide (B117702) group of the linker-payload reacts with the free thiol groups on the reduced antibody to form a stable thioether bond.[11]
-
Linker-Payload Preparation: Dissolve the maleimide-Val-Ala-payload in a minimal amount of an organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).
-
Reaction Setup: To the chilled, desalted, reduced antibody solution, add the required volume of conjugation buffer to achieve the desired final antibody concentration (e.g., 2.5 mg/mL).[9]
-
Conjugation: Add the linker-payload solution to the reduced antibody solution. A typical molar excess of linker-payload to antibody is between 5 to 10-fold.[9] The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at 4°C or room temperature for 1-4 hours, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.
Step 3: ADC Purification
Purification is crucial to remove unreacted linker-payload, unconjugated antibody, and any aggregates. HIC is a standard method for separating ADC species based on the hydrophobicity conferred by the conjugated payload.[12]
-
Sample Preparation: Adjust the salt concentration of the crude ADC solution to be compatible with the HIC mobile phase A. For example, add HIC Load Diluent (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0) to the ADC sample.[10]
-
HIC Procedure:
-
Column: A HIC column (e.g., Butyl or Phenyl).
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[10]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[10]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a set time (e.g., 20-30 minutes).[6]
-
Detection: Monitor the elution profile at 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the desired ADC species.
-
Buffer Exchange: Pool the desired fractions and perform a buffer exchange into a suitable formulation buffer using a desalting column.
Step 4: ADC Characterization
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
By UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm and at the maximum absorbance wavelength of the payload (λmax).
-
Determine the molar extinction coefficients of the antibody and the payload at both wavelengths.
-
Calculate the concentrations of the antibody and the payload using the Beer-Lambert law and the following equations:[6][]
-
C_Ab = (A_280 - (ε_Drug,280 / ε_Drug,λmax) * A_λmax) / ε_Ab,280
-
C_Drug = A_λmax / ε_Drug,λmax
-
-
Calculate the DAR: DAR = C_Drug / C_Ab
-
-
By Hydrophobic Interaction Chromatography (HIC):
-
Perform an analytical HIC separation of the purified ADC as described in the purification step.
-
The chromatogram will show peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8).
-
Calculate the weighted average DAR using the peak areas of each species:[] Average DAR = Σ(% Peak Area_i * DAR_i) / Σ(% Peak Area_i)
-
Size-Exclusion Chromatography (SEC) is used to determine the purity of the ADC and quantify the percentage of aggregates.
-
SEC-HPLC:
-
Column: A suitable SEC column.
-
Mobile Phase: A physiological buffer such as PBS.
-
Detection: UV at 280 nm.
-
-
Analysis: The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates. Calculate the percentage of monomer and aggregates based on the peak areas.
Data Presentation
Quantitative data from the ADC synthesis and characterization should be summarized in tables for clarity and comparison.
| Parameter | Method | Result |
| Antibody Concentration | UV-Vis (A280) | 10.2 mg/mL |
| Average DAR | UV-Vis Spectroscopy | 3.9 |
| Average DAR | HIC | 4.1 |
| Purity (Monomer) | SEC-HPLC | 98.5% |
| Aggregation | SEC-HPLC | 1.5% |
| Free Drug Level | RP-HPLC | < 0.1% |
Table 1: Summary of a typical Val-Ala ADC characterization.
| HIC Peak | Retention Time (min) | % Peak Area | Assigned DAR |
| 1 | 8.5 | 5.2 | 0 |
| 2 | 12.1 | 20.8 | 2 |
| 3 | 15.3 | 48.5 | 4 |
| 4 | 17.9 | 22.1 | 6 |
| 5 | 19.8 | 3.4 | 8 |
Table 2: Example of DAR distribution analysis by HIC.
Mechanism of Action: Intracellular Drug Release
The following diagram illustrates the mechanism of drug release from a Val-Ala linker-based ADC within a target cancer cell.
Conclusion
The protocol outlined in this document provides a comprehensive framework for the synthesis of ADCs using a Val-Ala linker. The Val-Ala dipeptide offers a less hydrophobic alternative to Val-Cit, which can be advantageous for achieving higher DARs with minimal aggregation.[3][10] Careful optimization of the antibody reduction and conjugation steps is critical for controlling the DAR and ensuring a homogeneous product. The use of HIC for purification and characterization allows for the isolation and analysis of different drug-loaded species. By following these detailed protocols, researchers can effectively produce and characterize Val-Ala based ADCs for preclinical evaluation.
References
- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. adcreview.com [adcreview.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding hydrophobic interaction chromatography (HIC) purification of an antibody drug conjugate (ADC) using design of experiments (DoE) and first principles based modeling - American Chemical Society [acs.digitellinc.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. nbinno.com [nbinno.com]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-based bioconjugation is a widely utilized and robust method for the site-specific modification of proteins, peptides, and other biomolecules containing free sulfhydryl groups, typically from cysteine residues. This technique relies on the Michael addition reaction between a maleimide (B117702) and a thiol, forming a stable covalent thioether bond. The high selectivity of this reaction for thiols within a specific pH range, coupled with its efficiency under mild, aqueous conditions, makes it an invaluable tool in various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging and diagnostic assays, and the immobilization of proteins onto surfaces.
These application notes provide a comprehensive guide to understanding and optimizing buffer conditions for successful maleimide conjugation. Detailed protocols for key experiments are included, along with troubleshooting guidance to address common challenges.
Optimizing Buffer Conditions for Maleimide Conjugation
The success of a maleimide conjugation reaction is critically dependent on the careful control of the reaction buffer conditions. The key parameters to consider are pH, buffer composition, and the presence of additives.
pH
The pH of the reaction buffer is the most critical factor influencing both the rate and specificity of the maleimide-thiol reaction. The optimal pH range for this reaction is 6.5 to 7.5 [1][2].
-
Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻).
-
Above pH 7.5: The reaction becomes less specific. The maleimide group becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid[1]. Furthermore, primary amines (e.g., the ε-amino group of lysine (B10760008) residues) become deprotonated and can compete with thiols in reacting with the maleimide, leading to non-specific labeling[1][3]. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines[4].
Buffer Composition
The choice of buffer is crucial to maintain the desired pH and to avoid interference with the conjugation reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), Tris-buffered saline (TBS), and HEPES are commonly used buffers for maleimide conjugation at concentrations ranging from 10-100 mM[1][2][5][6][7].
-
Thiol-Free Buffers: It is imperative to use buffers that are free of thiol-containing reagents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with the target molecule for reaction with the maleimide. If DTT is used for disulfide bond reduction, it must be removed prior to the addition of the maleimide reagent[3].
Additives
Additives are often included in the reaction buffer to improve the efficiency and specificity of the conjugation.
-
Reducing Agents: For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols.
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is the preferred reducing agent as it is thiol-free and does not need to be removed before the addition of the maleimide[1][3]. A 10- to 100-fold molar excess of TCEP is typically used[5]. However, it is important to note that very high concentrations of TCEP can still interfere with the maleimide reaction[8][9].
-
DTT (Dithiothreitol): If DTT is used, it must be completely removed from the protein solution, for example, by using a desalting column, before initiating the maleimide conjugation[10].
-
-
Chelating Agents:
-
EDTA (Ethylenediaminetetraacetic acid): The inclusion of 1-5 mM EDTA in the reaction buffer is recommended to chelate divalent metal ions that can catalyze the oxidation of free thiols to disulfide bonds, thus preserving the reactive thiol groups for conjugation[11].
-
Data Presentation
The following tables summarize key quantitative data related to maleimide conjugation, providing a basis for experimental design and optimization.
Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Comparison of Common Disulfide Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Thiol-free reduction | Thiol-disulfide exchange |
| Optimal pH | 1.5 - 8.5 | > 7.0 |
| Removal Before Conjugation | Not required | Required |
| Interference with Maleimides | Less inhibitory than DTT | Competes with the target thiol |
Table 3: Influence of Maleimide:Thiol Molar Ratio on Conjugation Efficiency
| Maleimide:Thiol Molar Ratio | Molecule | Conjugation Efficiency | Reaction Conditions | Reference |
| 2:1 | cRGDfK peptide | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0 | [12] |
| 5:1 | 11A4 nanobody | 58 ± 12% | 2 hours, RT, PBS pH 7.4 | [12] |
| 10:1 - 20:1 | General proteins | Recommended starting range | Varies | [1] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a Maleimide-Functionalized Dye
This protocol provides a general workflow for the fluorescent labeling of a protein containing free cysteine residues.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Maleimide-functionalized fluorescent dye (10 mM stock solution in anhydrous DMSO or DMF)
-
Conjugation Buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2, degassed)
-
TCEP (Tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction)
-
Quenching solution (e.g., 100 mM L-cysteine in conjugation buffer)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced, add a 10- to 50-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide-functionalized dye stock solution to the protein solution. Add the dye solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-fold molar excess over the initial maleimide concentration to react with any unreacted maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and quenching reagent using a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the protein conjugate, which typically elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) via Site-Specific Cysteine Conjugation
This protocol outlines a two-step process for creating an ADC by first reducing the interchain disulfides of an antibody and then conjugating a maleimide-functionalized drug.
Materials:
-
Antibody (e.g., IgG1)
-
Reducing Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
TCEP solution (10 mM in water)
-
Maleimide-functionalized drug-linker (10 mM in DMSO)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10 mM N-acetylcysteine in water)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Dilute the antibody to a concentration of 5-10 mg/mL in Reducing Buffer.
-
Add TCEP to a final molar excess of 2-5 fold over the antibody.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column, exchanging the buffer to the Conjugation Buffer.
-
-
Conjugation to Drug-Linker:
-
Immediately after desalting, add the maleimide-functionalized drug-linker to the reduced antibody at a molar excess of 3-10 fold over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 2-fold molar excess over the drug-linker to cap any unreacted thiols.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the ADC using SEC to remove unreacted drug-linker and any aggregates.
-
Analyze the purified ADC by methods such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and by SEC to assess aggregation.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
Application Notes and Protocols for MC-Val-Ala-NHS Ester in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MC-Val-Ala-NHS ester as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs) for cancer research. This document includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound
This compound is a key component in the construction of modern ADCs. It is a cleavable linker system comprising three main parts:
-
MC (Maleimidocaproyl): A maleimide-containing spacer that allows for stable covalent attachment to thiol groups on an antibody, typically generated by reducing interchain disulfide bonds.
-
Val-Ala (Valine-Alanine): A dipeptide sequence that is specifically recognized and cleaved by proteases, most notably Cathepsin B, which is often overexpressed in the lysosomal compartment of tumor cells.[1][2][]
-
NHS ester (N-Hydroxysuccinimide ester): A reactive group that enables the conjugation of the linker to an amine-containing cytotoxic payload.[1][4]
The Val-Ala linker offers distinct advantages over the more commonly used Val-Cit (valine-citrulline) linker, including improved hydrophilicity and reduced potential for ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[5][] This can lead to better manufacturing feasibility and potentially an improved safety profile.[5]
Mechanism of Action of a MC-Val-Ala-PABC-Payload ADC
The therapeutic action of an ADC utilizing the MC-Val-Ala linker is a multi-step process initiated by the specific binding of the antibody component to a tumor-associated antigen on the cancer cell surface.
Once internalized, the ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B facilitate the cleavage of the Val-Ala dipeptide.[] This cleavage event, often followed by the self-immolation of a spacer like p-aminobenzyl carbamate (B1207046) (PABC), releases the active cytotoxic payload into the cytoplasm of the cancer cell.
Signaling Pathway of MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used as the cytotoxic payload in ADCs. Once released, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Data Presentation
The following tables summarize key quantitative data for ADCs utilizing the Val-Ala linker, providing a basis for comparison with other linker technologies.
Table 1: In Vitro Cytotoxicity of Anti-HER2-MC-Val-Ala-PABC-MMAE ADC
| Cell Line | HER2 Status | IC50 (nM) | Reference |
| BT-474 | Positive | 0.08 - 0.09 | [] |
| SK-BR-3 | Positive | 0.02 | [] |
| NCI-N87 | Positive | Not Reported | |
| MCF-7 | Weakly Positive | >100 | [] |
| MDA-MB-468 | Negative | >100 | [] |
Table 2: Stability and Cleavage of Val-Ala Linker
| Parameter | Matrix | Value | Reference |
| Half-life (t1/2) | Mouse Serum | 23 hours | [7][8] |
| Half-life (t1/2) | Human Plasma | > 7 days (for a similar silyl (B83357) ether-based linker) | [9] |
| Cathepsin B Cleavage Rate (Relative to Val-Cit) | In Vitro Assay | Slower | [2] |
| Cathepsin B Cleavage (RFU) | In Vitro Assay | 6200 ± 280 | [10] |
Experimental Protocols
Protocol 1: Synthesis of an ADC using this compound (Adapted from general NHS ester conjugation protocols)
This protocol describes the conjugation of a drug-linker containing an NHS ester to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) of interest
-
MC-Val-Ala-PABC-Payload-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0[11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)[12]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine), perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the MC-Val-Ala-PABC-Payload-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.[13]
-
-
Conjugation Reaction:
-
Add the calculated volume of the drug-linker stock solution to the antibody solution. The molar ratio of drug-linker to antibody will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR), typically starting with a 5-10 fold molar excess of the linker.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-16 hours, protected from light.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unconjugated drug-linker and other small molecules by SEC using a column pre-equilibrated with PBS.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a spectrophotometer at 280 nm.
-
Calculate the DAR using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.
-
Incubate for 72-96 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Add 100 µL of Solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[14][15]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Tumor cells in a suitable medium (e.g., with Matrigel)
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 5-10 million tumor cells in the flank of each mouse.[14]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Administer the ADC, control antibody, or vehicle control via an appropriate route (e.g., intravenous injection).
-
The dosing schedule (e.g., single dose, multiple doses) should be determined based on the ADC's pharmacokinetic properties.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a pre-determined tumor volume or time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare the efficacy of the different treatments.
-
If applicable, generate Kaplan-Meier survival curves.
-
Conclusion
The this compound linker system provides a valuable tool for the development of effective and well-tolerated ADCs. Its favorable physicochemical properties, combined with its specific cleavage by lysosomal proteases, make it an attractive option for the targeted delivery of potent cytotoxic agents to cancer cells. The protocols and data presented in these application notes offer a framework for the successful implementation of this technology in preclinical cancer research.
References
- 1. furthlab.xyz [furthlab.xyz]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bidmc.org [bidmc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Targeted Therapies with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted therapies, particularly Antibody-Drug Conjugates (ADCs), represent a paradigm shift in cancer treatment, offering the potential for highly specific delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] A critical component of modern ADCs is the cleavable linker, a sophisticated chemical moiety that connects the antibody to the payload.[1] These linkers are engineered to be stable in systemic circulation but are designed to break and release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[1] This targeted release mechanism is paramount for maximizing on-target efficacy and improving the therapeutic window.[2]
This document provides detailed application notes and protocols for the key experiments involved in the development and characterization of targeted therapies employing cleavable linkers. It includes structured data for comparing different linker technologies, step-by-step experimental methodologies, and visualizations of critical pathways and workflows to guide researchers in this dynamic field.
Data Presentation: Comparative Analysis of Cleavable Linkers
The selection of a cleavable linker significantly impacts the pharmacokinetic properties, efficacy, and safety profile of a targeted therapy.[3] The following tables summarize key quantitative data for different classes of cleavable linkers to facilitate comparison.
Table 1: In Vitro and In Vivo Stability of Common Cleavable Linkers
| Linker Type | Example Linker | ADC Model | Animal Model | Plasma Half-life (t½) | Reference |
| Enzyme-Sensitive | Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | Rat | ~144 hours (6 days) | [4] |
| Valine-Citrulline (vc) | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [4] | |
| Glutamic acid-Valine-Citrulline (EVC) | Trastuzumab-EVC-MMAE | Mouse | >85% intact after 1 week | [5] | |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 | [4][6] | |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | Human | ~2 days (in plasma) | [7] |
| Hydrazone | Sacituzumab govitecan | Human | ~36 hours | [7] | |
| Redox-Sensitive | Disulfide (SPP) | SIP(F8)-SS-DM1 | Mouse | ~3 hours | [8] |
| Disulfide (at K149C) | anti-CD22-DM1 | Mouse | >50% intact after 7 days | [7] |
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers in 2D and 3D Cell Culture Models
| ADC | Target Antigen | Linker-Payload | Cell Line | Culture Model | IC50 (nM) | Reference |
| T-vcMMAE | HER2 | Val-Cit-MMAE | SKOV3 | 2D | Not specified, but significantly more potent than in 3D | [9] |
| T-vcMMAE | HER2 | Val-Cit-MMAE | SKOV3 | 3D (Spheroid) | Not reached (less sensitive) | [9] |
| T-DM1 | HER2 | SMCC-DM1 (non-cleavable) | SKOV3 | 2D | Not specified, but significantly more potent than in 3D | [9] |
| T-DM1 | HER2 | SMCC-DM1 (non-cleavable) | SKOV3 | 3D (Spheroid) | Not reached (less sensitive) | [9] |
| Paclitaxel | - | - | PC-3 | 2D | Lower IC50 | [10] |
| Paclitaxel | - | - | PC-3 | 3D | Higher IC50 (more resistant) | [10] |
| Docetaxel | - | - | PC-3 | 2D | Lower IC50 | [10] |
| Docetaxel | - | - | PC-3 | 3D | Higher IC50 (more resistant) | [10] |
Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Efficacy and Toxicity
| ADC | Linker Type | Average DAR | In Vitro Potency | In Vivo Efficacy | Systemic Toxicity (Grade ≥3) | Reference |
| Maytansinoid ADC | Cleavable (sulfo-SPDB) | 2-6 | Increased with DAR | Optimal | Lower | [3] |
| Maytansinoid ADC | Cleavable (sulfo-SPDB) | 9-10 | Highest | Decreased (due to faster clearance) | Higher | [3] |
| Various ADCs | Cleavable | Higher | - | - | Significantly higher probability | [2] |
| Various ADCs | Non-cleavable | Higher | - | - | Lower probability compared to cleavable | [2] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
This protocol outlines a method to evaluate the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Objective: To determine the rate of payload deconjugation from an ADC in plasma from different species.
Materials:
-
ADC of interest
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column
Procedure:
-
ADC Incubation: a. Spike the ADC into pre-warmed (37°C) plasma from each species to a final concentration of 100 µg/mL. b. Incubate the samples at 37°C. c. At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately store them at -80°C to halt any further degradation.
-
Immunoaffinity Capture: a. Thaw the plasma samples on ice. b. Add an appropriate amount of immunoaffinity capture beads to each plasma aliquot. c. Incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC.
-
Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three times with cold wash buffer to remove non-specifically bound plasma proteins. c. Elute the captured ADC from the beads by adding the elution buffer. d. Immediately neutralize the eluate with the neutralization buffer.
-
Sample Preparation for LC-MS: a. To a portion of the eluate, add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 37°C for 30 minutes to separate the antibody heavy and light chains.
-
LC-MS Analysis: a. Inject the reduced samples onto the LC-MS system. b. Separate the antibody chains using a reversed-phase gradient. c. Acquire mass spectra in the appropriate mass range to detect the unconjugated and conjugated antibody chains.
-
Data Analysis: a. Deconvolute the mass spectra to determine the masses of the different chain species. b. Calculate the average DAR at each time point by quantifying the relative abundance of the conjugated and unconjugated chains. c. Plot the average DAR versus time to determine the plasma half-life of the linker.
Troubleshooting:
-
High background: Optimize the washing steps to minimize non-specific binding of plasma proteins.
-
Low ADC recovery: Ensure sufficient bead capacity and incubation time for efficient capture.
-
Poor mass spectral quality: Optimize the LC gradient and MS parameters for better resolution and sensitivity.
Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay
This protocol describes a method to evaluate the cleavage of a protease-sensitive linker by the lysosomal enzyme Cathepsin B.
Objective: To determine the rate of payload release from an ADC in the presence of Cathepsin B.
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
HPLC or LC-MS system for quantifying the released payload
Procedure:
-
Enzyme Activation: a. Prepare a stock solution of Cathepsin B in a suitable buffer. b. Just before use, activate the enzyme by incubating it in the assay buffer containing DTT for 15 minutes at 37°C.
-
Cleavage Reaction: a. In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer. b. Initiate the reaction by adding the activated Cathepsin B. c. Incubate the reaction mixture at 37°C.
-
Time-Point Sampling and Quenching: a. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture. b. Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analysis of Released Payload: a. Centrifuge the quenched samples to pellet the precipitated protein. b. Analyze the supernatant by HPLC or LC-MS to quantify the concentration of the released payload.
-
Data Analysis: a. Generate a standard curve for the free payload to quantify its concentration in the samples. b. Plot the concentration of the released payload against time. c. Determine the initial rate of cleavage from the linear portion of the curve.
Data Interpretation:
-
A rapid increase in the concentration of the free payload indicates efficient cleavage of the linker by Cathepsin B.
-
Comparing the cleavage rates of different linkers can help in selecting the most suitable candidate for a particular application.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.
-
ADC Treatment: a. Prepare serial dilutions of the ADC in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated control wells (medium only). c. Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium from the wells. b. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the ADC concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Quality Control:
-
Ensure consistent cell seeding density across all wells.
-
Include appropriate controls (untreated cells, vehicle control, and a positive control with a known cytotoxic agent).
-
Perform the assay in triplicate to ensure reproducibility.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways of Common ADC Payloads
The cytotoxic payloads used in ADCs exert their effects through various mechanisms, often by disrupting critical cellular processes and inducing apoptosis.
Caption: Signaling pathway of Monomethyl Auristatin E (MMAE)-induced apoptosis.
Caption: Signaling pathway of Calicheamicin-induced DNA damage and apoptosis.
Experimental and Developmental Workflows
The development of a successful targeted therapy with a cleavable linker is a multi-step process that requires careful planning and execution.
Caption: Overall workflow for the development of ADCs with cleavable linkers.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 8. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MC-Val-Ala-NHS Ester Conjugation
Welcome to the technical support center for MC-Val-Ala-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH for reacting NHS esters with primary amines, such as the N-terminus of a protein or the lysine (B10760008) side chain, is between 7.2 and 8.5.[1] Within this range, the primary amine is sufficiently deprotonated to act as a nucleophile and react with the NHS ester.[1][2] A pH below this range will result in the protonation of the amine group, rendering it unreactive.[2][3] Conversely, a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which competes with the desired conjugation reaction and reduces yield.[1][3]
Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate-bicarbonate buffers are all suitable for NHS ester conjugation reactions.[1]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1] If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[1]
Q3: How should I properly store and handle the this compound reagent?
This compound is sensitive to moisture.[1] It should be stored in a desiccated environment at -20°C.[1] Before use, the vial must be equilibrated to room temperature to prevent condensation.[1] For the reaction, it is recommended to dissolve the ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] It is best practice to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1]
Q4: What is the main competing side reaction that reduces conjugation efficiency?
The primary side reaction is the hydrolysis of the NHS ester by water.[2] This reaction results in an unreactive carboxylic acid, which reduces the amount of ester available to react with the target amine.[2] The rate of this hydrolysis reaction is highly dependent on the pH of the solution.[2][4][5][6]
Troubleshooting Guide for Low Conjugation Efficiency
If you are experiencing low conjugation efficiency, work through the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Incorrect Reaction pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1] A pH that is too low will lead to unreactive, protonated amines, while a higher pH will accelerate the hydrolysis of the NHS ester.[1] |
| Presence of Amine-Containing Buffers | Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into a compatible buffer like PBS or HEPES.[1] |
| Hydrolyzed this compound | The NHS ester reagent is moisture-sensitive. Ensure it has been stored correctly in a desiccated environment at -20°C.[1] Always allow the vial to warm to room temperature before opening to prevent condensation.[1] Prepare a fresh solution in anhydrous DMSO or DMF immediately before each experiment.[1][3] |
| Low Protein/Target Molecule Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions.[1] If possible, increase the concentration of your target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[1] A typical concentration is 1-10 mg/mL.[3] |
| Suboptimal Molar Ratio of Reactants | The molar ratio of the this compound to the target molecule can impact conjugation efficiency. An excess of the NHS ester is typically used. A common starting point is a 15:1 molar ratio of dye (or linker) to protein, but this should be optimized for each specific protein. |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[4][5][6] |
| 8.0 | 4°C | 1 hour[7] |
| 8.6 | 4°C | 10 minutes[4][5][6][7] |
Experimental Protocols
Protocol: Conjugation of this compound to a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
-
Buffer Preparation: Prepare a suitable conjugation buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Ensure the buffer is free of any primary amines.
-
Protein Preparation:
-
If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the conjugation buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 2-5 mg/mL in the conjugation buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO to prepare a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Gently mix the reaction solution immediately.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. Protect from light if the conjugated molecule is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography. The appropriate method will depend on the size of your target molecule.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling (DOL) using appropriate analytical techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Competing reaction pathways for NHS esters.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
MC-Val-Ala-NHS Ester Technical Support Center
Welcome to the technical support center for MC-Val-Ala-NHS ester. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] It is composed of three key components:
-
MC (Maleimidocaproyl): This group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of a payload molecule.[1][2][3][4]
-
Val-Ala (Valine-Alanine): This dipeptide sequence serves as a cleavage site for Cathepsin B, an enzyme often overexpressed in the lysosomes of tumor cells.[1][2][3][4]
-
NHS ester (N-hydroxysuccinimide ester): This functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, to form a stable amide bond.[1][2][3][4]
Its primary application is to link a cytotoxic drug to a monoclonal antibody, creating an ADC that can selectively deliver the payload to cancer cells.
Q2: How should I properly store and handle this compound?
Proper storage and handling are critical to maintain the reactivity of the NHS ester.
-
Storage of Solid Compound: Store the lyophilized solid at -20°C or -80°C, protected from moisture and light.[5]
-
Handling: Before opening the vial, it is crucial to allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which can cause hydrolysis of the highly moisture-sensitive NHS ester.
-
Storage of Stock Solutions: It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the solution in an anhydrous solvent (like DMSO or DMF) and store at -80°C for a limited time (e.g., up to 6 months) or -20°C for a shorter period (e.g., up to 1 month).[5] Avoid repeated freeze-thaw cycles.
Q3: What is the main cause of this compound degradation?
The primary cause of degradation is the hydrolysis of the NHS ester group.[6] NHS esters are highly susceptible to reaction with water, which cleaves the ester and renders it incapable of reacting with the primary amines on the antibody. The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more basic.
Q4: What is the optimal pH for conjugation reactions with this compound?
The optimal pH for reacting NHS esters with primary amines on antibodies is between 7.2 and 8.5.[7] This pH range provides a balance between two competing factors:
-
Amine Reactivity: Primary amines need to be deprotonated to be sufficiently nucleophilic to react with the NHS ester.
-
NHS Ester Stability: The rate of hydrolysis of the NHS ester increases significantly at higher pH values.
Q5: Which solvents and buffers are compatible with this compound?
-
Solvents for Reconstitution: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing a stock solution of the water-insoluble this compound.[8]
-
Reaction Buffers: Buffers that do not contain primary amines are essential. Phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer at a pH of 7.2-8.5 are common choices.[7]
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the antibody for reaction with the NHS ester, significantly reducing conjugation efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolyzed NHS Ester: The reagent may have been exposed to moisture during storage or handling. | 1a. Always allow the vial to warm to room temperature before opening. 1b. Use a fresh vial of the reagent. 1c. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. |
| 2. Incorrect Buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine) or other interfering substances. | 2. Use a non-amine-containing buffer such as PBS, HEPES, or borate within the recommended pH range of 7.2-8.5.[7] | |
| 3. Incorrect pH: The reaction pH may be too low, resulting in protonated (unreactive) amines on the antibody. | 3. Verify and adjust the pH of the antibody solution to 8.0-8.5 before adding the NHS ester. | |
| ADC Aggregation | 1. Hydrophobicity of the Linker/Payload: The Val-Ala dipeptide and many cytotoxic payloads are hydrophobic, which can lead to aggregation, especially at high drug-to-antibody ratios (DAR). | 1a. Optimize the molar excess of the linker-payload to achieve a lower, more soluble DAR. 1b. Perform conjugation at a lower antibody concentration. 1c. Include solubility-enhancing excipients in the formulation post-conjugation. 1d. A study noted that Val-Ala linkers can lead to higher aggregation compared to Val-Cit in some contexts.[9] |
| 2. High DAR: Over-conjugation can lead to the formation of insoluble aggregates. | 2. Reduce the molar ratio of the linker-payload to the antibody in the reaction. Empirically determine the optimal ratio. | |
| Premature Drug Release (in vitro) | 1. Instability of the Maleimide-Thiol Linkage: The succinimide (B58015) ring formed after the maleimide (B117702) reacts with a thiol can undergo a retro-Michael reaction, leading to deconjugation. | 1. While this is more of a concern in vivo with circulating thiols like albumin, ensure proper conjugation and purification. Some strategies involve hydrolysis of the succinimide ring under basic conditions to form a more stable ring-opened structure.[9] |
| 2. Incorrect Purification: Residual, unreacted linker-payload can be mistaken for released drug. | 2. Ensure thorough purification of the ADC after conjugation using methods like size-exclusion chromatography (SEC) or dialysis to remove all small molecule components. |
Data Presentation
Table 1: Influence of pH on the Stability of NHS Esters in Aqueous Solution
This table summarizes the typical stability of the NHS ester functional group at various pH levels. The half-life indicates the time required for 50% of the NHS ester to be hydrolyzed. Note that these are general values for NHS esters and may vary slightly for the specific this compound construct.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data adapted from general NHS ester stability information.
Experimental Protocols
Protocol: General Procedure for Antibody Conjugation with this compound
This protocol provides a general workflow for conjugating a pre-formed linker-payload molecule (where the payload is already attached to the MC-Val-Ala moiety) to an antibody.
1. Materials and Reagents:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
MC-Val-Ala-payload-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System (e.g., size-exclusion chromatography column, dialysis cassette)
2. Antibody Preparation:
-
If necessary, exchange the antibody into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
3. Preparation of Linker-Payload Stock Solution:
-
Allow the vial of MC-Val-Ala-payload-NHS ester to equilibrate to room temperature.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO to a final concentration of 10-20 mM. Vortex briefly to ensure complete dissolution.
4. Conjugation Reaction:
-
Calculate the volume of the linker-payload stock solution needed to achieve the desired molar excess (typically a 5- to 20-fold molar excess over the antibody). The optimal ratio should be determined empirically.
-
While gently stirring the antibody solution, add the calculated volume of the linker-payload stock solution.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C. Protect from light if the payload is light-sensitive.
5. Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).
-
Incubate for 15-30 minutes at room temperature. This will react with any remaining NHS ester.
6. Purification of the ADC:
-
Remove the unreacted linker-payload, quenching reagent, and reaction byproducts by purifying the ADC.
-
Size-exclusion chromatography (SEC) is a highly effective method. Alternatively, dialysis or tangential flow filtration (TFF) can be used.
7. Characterization of the ADC:
-
Determine the final protein concentration (e.g., by A280 measurement).
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess aggregation and purity using SEC-HPLC.
Visualizations
Caption: Workflow for Antibody-Drug Conjugation.
Caption: Decision tree for troubleshooting low yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RUTHIGEN [ruthigen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, ADC linker, 1895916-22-9 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody labeling chemistries | Abcam [abcam.com]
- 8. MC-Val-Cit-PAB-Gly-NHS ester, ADC linker | BroadPharm [broadpharm.com]
- 9. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Premature Linker Cleavage in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with antibody-drug conjugates (ADCs), specifically focusing on premature linker cleavage in plasma. An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature linker cleavage in plasma?
A1: Premature linker cleavage in plasma is a multifactorial issue influenced by:
-
Linker Chemistry: The intrinsic chemical stability of the linker is a primary determinant.[3] Cleavable linkers, designed to release the payload under specific physiological conditions, can be susceptible to premature cleavage in plasma.[2]
-
pH-sensitive linkers (e.g., hydrazones): While designed to be stable at physiological pH (~7.4), some hydrolysis can still occur, leading to payload release.[1]
-
Enzyme-sensitive linkers (e.g., peptide-based): These can be cleaved by plasma proteases that are not the intended target enzymes found in the tumor microenvironment.[4]
-
Redox-sensitive linkers (e.g., disulfide): These can be reduced by circulating thiols or enzymes like thioredoxin (TRX) and glutaredoxin (GRX).[5]
-
-
Physiological Environment: The composition of plasma can contribute to linker instability through the presence of enzymes, varying pH, and reducing agents.[3]
-
Conjugation Site: The location of the linker-drug on the antibody can affect its stability. Conjugation to solvent-accessible sites may increase the likelihood of cleavage.[6]
-
Payload Properties: Highly hydrophobic payloads can lead to ADC aggregation, which may influence stability and pharmacokinetic properties.[3]
Q2: What are the consequences of premature linker cleavage?
A2: The premature release of the cytotoxic payload in circulation can have significant negative consequences:
-
Off-Target Toxicity: The free payload can damage healthy tissues, leading to adverse side effects for the patient.[7]
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy of the ADC is diminished.[1]
-
Altered Pharmacokinetics: Premature cleavage can alter the pharmacokinetic profile of the ADC, leading to faster clearance and reduced exposure of the intact ADC to the tumor.
Q3: How can I assess the stability of my ADC linker in plasma?
A3: Linker stability is typically assessed using in vitro and in vivo methods:
-
In Vitro Plasma Stability Assay: This involves incubating the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course.[2] Aliquots are taken at various time points and analyzed to quantify the amount of intact ADC, total antibody, and released payload.[2]
-
In Vivo Pharmacokinetic Studies: These studies involve administering the ADC to an animal model and collecting plasma samples over time.[3] Analysis of these samples provides information on the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.[3]
-
Analytical Techniques: Common analytical methods to measure linker stability include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for measuring the loss of payload from the ADC and quantifying the amount of free payload in plasma.[2][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the amount of intact ADC remaining in plasma samples.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of ADC linker stability.
Problem 1: High levels of premature payload release observed in the in vitro plasma stability assay.
| Possible Cause | Troubleshooting Step |
| Linker Instability | 1. Re-evaluate Linker Chemistry: Consider using a more stable linker chemistry. For example, if using a hydrazone linker, explore derivatives with enhanced stability at physiological pH.[1] 2. Modify Linker Structure: Introduce steric hindrance near the cleavage site to protect it from plasma enzymes. 3. Optimize Conjugation Site: If possible, conjugate the linker-drug to a less solvent-exposed site on the antibody.[6] |
| Assay Artifacts | 1. Optimize Assay Conditions: Ensure the pH and temperature of the incubation are maintained at physiological levels (pH 7.4, 37°C).[3] 2. Include Controls: Run parallel experiments with the ADC in a buffer-only condition to differentiate between plasma-mediated and inherent ADC instability.[3] |
| Species-Specific Differences | 1. Test in Multiple Species: Evaluate linker stability in plasma from various species (e.g., human, mouse, rat) as cleavage can be species-dependent. For instance, some peptide linkers are less stable in rodent plasma compared to human plasma.[4] |
Problem 2: Inconsistent results between different analytical methods for measuring linker stability.
| Possible Cause | Troubleshooting Step |
| Methodological Differences | 1. Cross-Validate Methods: Ensure that the different analytical methods (e.g., LC-MS and ELISA) are properly validated and calibrated. 2. Understand Method Limitations: Recognize that each method has its own sensitivities and specificities. For instance, an ELISA might detect total antibody, while LC-MS can differentiate between intact ADC and unconjugated antibody. |
| Sample Handling and Preparation | 1. Standardize Protocols: Implement standardized protocols for sample collection, processing, and storage to minimize variability.[3] 2. Optimize Extraction: For LC-MS analysis of free payload, ensure the protein precipitation and extraction steps are efficient and reproducible. |
Data Presentation
Comparative Plasma Stability of Cleavable ADC Linkers
The following table summarizes available quantitative data on the plasma stability of different cleavable ADC linkers. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
| Linker Type | Linker Example | Plasma Source | Stability Metric | Value |
| Hydrazone | Phenylketone-derived | Human and Mouse | Half-life (t1/2) | ~2 days[3] |
| Hydrazone | Silyl ether-based | Human | Half-life (t1/2) | >7 days[3] |
| Peptide | Val-Cit-PABC | Human | Half-life (t1/2) | ~230 days[1] |
| Peptide | Phe-Lys-PABC | Human | Half-life (t1/2) | ~30 days[1] |
| Peptide | Val-Cit-PABC | Mouse | Half-life (t1/2) | ~80 hours[1] |
| Disulfide | - | - | - | Varies significantly based on steric hindrance |
| β-Glucuronide | - | Human | - | Generally high stability |
| Sulfatase-cleavable | - | Mouse | Stability | >7 days[3] |
Experimental Protocols
In Vitro ADC Plasma Stability Assay
Objective: To determine the in vitro stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[1]
Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Sample collection tubes
-
-80°C freezer
-
Analytical instrumentation (LC-MS or ELISA)
Procedure:
-
ADC Incubation: Dilute the test ADC and control ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[3]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[3]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[3]
-
Sample Analysis:
-
To measure intact ADC (ELISA): Use an ELISA that specifically detects the intact ADC (e.g., by capturing the antibody and detecting the payload).
-
To measure intact ADC (LC-MS): Analyze the plasma samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
-
To measure released payload (LC-MS):
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the free payload.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the released payload.
-
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.[1]
Visualizations
Mechanism of Premature Linker Cleavage in Plasma
Caption: Factors in the plasma environment contributing to premature linker cleavage.
Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for assessing ADC linker stability in vitro.
Troubleshooting Decision Tree for Premature Payload Release
Caption: Decision tree for troubleshooting premature payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with MC-Val-Ala-NHS Ester
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) of your antibody-drug conjugates (ADCs) using the MC-Val-Ala-NHS ester linker. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving consistent and optimal conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound linker in ADC development?
A1: The this compound is a bifunctional linker system designed for creating cleavable ADCs.[1][2] It consists of three key components:
-
MC (Maleimidocaproyl): This group reacts with thiol (-SH) groups, typically on a payload molecule.[1]
-
Val-Ala (Valine-Alanine): This dipeptide sequence serves as a cleavage site for the lysosomal enzyme Cathepsin B, ensuring the release of the cytotoxic payload inside the target cancer cell.[1][3][4]
-
NHS ester (N-Hydroxysuccinimide ester): This highly reactive group forms stable amide bonds with primary amine groups (-NH2) found on the lysine (B10760008) residues of a monoclonal antibody (mAb).[1][2]
Q2: What is the drug-to-antibody ratio (DAR), and why is it a critical quality attribute?
A2: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[5][] It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[5][7][8]
-
Low DAR: May result in reduced potency and insufficient therapeutic effect.[5][8]
-
High DAR: Can increase the ADC's hydrophobicity, leading to aggregation, faster clearance from circulation, and potential off-target toxicity.[5][9]
Q3: What is a "typical" or "optimal" DAR?
A3: There is no universal optimal DAR; it must be determined empirically for each specific antibody, linker, and payload combination.[10] Historically, many successful ADCs have an average DAR between 2 and 4, which is often considered a good balance of efficacy and safety.[10] However, some newer ADCs have a higher DAR of around 8.[10] The ideal DAR is influenced by factors such as the payload's potency and the linker's stability.[10]
Q4: How is the DAR controlled during conjugation with an NHS ester linker?
A4: When using NHS ester linkers that target lysine residues, the conjugation is a stochastic process, resulting in a heterogeneous mixture of ADCs with different DAR values.[11][12] The average DAR is primarily controlled by optimizing key reaction parameters.[10][13] These include the molar ratio of the linker-drug to the antibody, reaction pH, temperature, and incubation time.[13][14]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the ADC conjugation and purification process, which can directly impact the resulting DAR.
Problem 1: Low average DAR despite using the correct molar ratio of drug-linker to antibody.
| Possible Causes | Troubleshooting Steps |
| 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[14] | 1. Optimize Reaction Parameters: Systematically vary the pH (typically 7.5-8.5 for NHS esters), temperature, and incubation time to find the optimal conditions for your specific antibody and drug-linker.[15][16] |
| 2. Antibody Purity and Concentration Issues: Protein impurities or inaccurate antibody concentration can lead to inconsistent results.[14][17] | 2. Verify Antibody Quality: Ensure the antibody is highly pure (>95%) and accurately quantified.[14][17] Consider using an antibody purification kit if necessary. |
| 3. Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) or stabilizers like BSA will compete with the antibody for the NHS ester, reducing conjugation efficiency.[15][17] | 3. Perform Buffer Exchange: If the antibody buffer contains interfering substances, perform a buffer exchange into a suitable conjugation buffer (e.g., PBS at pH 7.5-8.5).[14] |
| 4. Inactive Drug-Linker: The NHS ester group is moisture-sensitive and can hydrolyze over time, rendering it inactive.[15] | 4. Confirm Drug-Linker Activity: Use a fresh batch of the drug-linker or verify the activity of the existing stock. Ensure proper storage and handling in a desiccated environment.[15] |
Problem 2: High levels of aggregation in the final ADC product.
| Possible Causes | Troubleshooting Steps |
| 1. Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic. A high DAR increases the ADC's overall hydrophobicity, leading to aggregation.[9][18][19] | 1. Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation may result in a lower DAR and reduced aggregation.[14] |
| 2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation.[19] | 2. Optimize the Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[14][19] |
| 3. Harsh Conjugation Conditions: High temperatures or extreme pH during conjugation can denature the antibody.[14] | 3. Use Milder Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. |
Problem 3: Inconsistent DAR values between batches.
| Possible Causes | Troubleshooting Steps |
| 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker can lead to inconsistencies.[14] | 1. Thoroughly Characterize All Starting Materials: Ensure consistent quality of the antibody and drug-linker for each batch. |
| 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can significantly impact the final DAR.[10][14] | 2. Standardize the Protocol: Maintain strict control over all reaction parameters. Ensure accurate and consistent measurements of all reagents. |
| 3. Inconsistent Purification Process: Differences in the purification method can result in the enrichment of different DAR species. | 3. Validate the Purification Method: Ensure the purification process is robust and reproducible. Consistently apply the same method for all batches. |
Experimental Protocols and Data
Key Reaction Parameters for Lysine Conjugation
| Parameter | Typical Range | Considerations |
| Molar Ratio (Linker-Drug:Ab) | 3:1 to 20:1 | Higher ratios generally lead to higher DAR but also increase the risk of aggregation. This needs to be empirically optimized.[15] |
| pH | 7.5 - 8.5 | NHS ester reaction with amines is more efficient at slightly basic pH.[15][16] |
| Temperature | 4°C to Room Temperature | Lower temperatures may require longer reaction times but can help maintain antibody stability. |
| Reaction Time | 1 - 4 hours | Monitor the reaction progress to determine the optimal time for achieving the target DAR. |
| Antibody Concentration | >0.5 mg/mL | A higher antibody concentration can improve conjugation efficiency.[17] |
| Co-solvent (e.g., DMSO) | <10% (v/v) | Used to dissolve the often hydrophobic drug-linker. Keep the final concentration low to prevent antibody denaturation.[19] |
Protocol 1: Antibody Preparation for Conjugation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS).
-
Concentration Adjustment: Adjust the antibody concentration to a recommended starting point of 2 mg/mL in the conjugation buffer (e.g., PBS, pH 8.0).[15]
-
Purity Check: Ensure the antibody purity is >95% using SDS-PAGE or size-exclusion chromatography (SEC).[17]
Protocol 2: Conjugation of this compound-Drug to Antibody
-
Prepare Drug-Linker Stock: Dissolve the this compound-drug conjugate in an anhydrous organic solvent like DMSO to a concentration of 10 mg/mL.[15]
-
Calculate Molar Ratio: Determine the volume of the drug-linker stock solution needed to achieve the desired molar excess over the antibody.
-
Conjugation Reaction: Add the calculated amount of the drug-linker solution to the prepared antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[]
-
Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[15] Incubate for 15-30 minutes.
Protocol 3: Purification and DAR Analysis of the ADC
-
Purification: Remove unconjugated drug-linker and other reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
-
DAR Determination: The average DAR can be determined using several methods:
| Analytical Method | Principle | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentration of each component.[][22][23] | Simple, fast, and convenient.[][22] | Does not provide information on drug distribution; can be inaccurate if free drug is present.[23] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Species with higher DAR are more hydrophobic and elute later.[5][22] | Provides information on drug distribution and the amount of unconjugated antibody. Considered a standard method for cysteine-conjugated ADCs.[22] | May not be suitable for resolving different species of lysine-conjugated ADCs.[22] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates components based on polarity under denaturing conditions.[22] | Compatible with mass spectrometry. Can analyze average DAR, drug distribution, and free drug-linker species.[23] | Denatures the protein. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight of the different ADC species, allowing for precise DAR calculation and identification of conjugation sites.[5][] | Highly accurate and provides detailed information on drug distribution and byproducts.[5][] | Requires specialized equipment and expertise. |
Visualizations
Experimental Workflow for ADC Conjugation
Caption: Workflow for the conjugation of a drug-linker to an antibody.
Troubleshooting Decision Tree for DAR Optimization
Caption: Decision tree for troubleshooting common DAR optimization issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, ADC linker, 1895916-22-9 | BroadPharm [broadpharm.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Key Points of Antibody–Drug Conjugates (ADCs) Development | ACROBiosystems [acrobiosystems.com]
- 12. biocompare.com [biocompare.com]
- 13. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. furthlab.xyz [furthlab.xyz]
- 16. researchgate.net [researchgate.net]
- 17. Antibody Conjugation Troubleshooting [bio-techne.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. benchchem.com [benchchem.com]
- 22. pharmiweb.com [pharmiweb.com]
- 23. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
Technical Support Center: ADC Characterization by Mass Spectrometry
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) characterization. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during mass spectrometry experiments.
General Questions & Sample Preparation
This section covers common issues related to the initial handling and preparation of ADC samples before mass spectrometry analysis.
FAQs
Q1: My ADC appears unstable during sample preparation. What are the common causes?
A: ADC instability can arise from several factors related to the specific chemistry of your molecule.
-
Acid-Labile Linkers: Linkers like those used for calicheamicin (B1180863) payloads can be sensitive to acidic conditions. Mobile phases containing strong acids like trifluoroacetic acid (TFA) can cause the linker-payload to cleave from the antibody before analysis[1].
-
Interchain Disulfide Reduction: For cysteine-conjugated ADCs, the interchain disulfide bonds are partially reduced to allow for drug conjugation. Denaturing conditions, such as those in typical reversed-phase liquid chromatography (RPLC), can cause the heavy and light chains to dissociate, preventing analysis of the intact ADC[1][2].
-
Sample Storage: The stability of an ADC can be time-dependent. For delayed analyses, it is recommended to store samples at -20°C for periods longer than a week. Storage at 4°C is suitable for up to one week[3][4].
Q2: How does sample preparation itself affect the final Drug-to-Antibody Ratio (DAR) calculation?
A: Sample preparation steps can significantly impact the apparent DAR value. Studies have shown that variations in the sample preparation workflow can cause DAR values to fluctuate by up to 0.6 units[3][4]. Key steps to control are:
-
Reduction: For methods involving disulfide bond reduction with dithiothreitol (B142953) (DTT), it is critical to quench the reaction with an acid to improve the reliability of the DAR measurement[3][4].
-
Desalting: Including a desalting step can improve ionization efficiency in RPLC-MS, leading to more accurate results[3][4].
-
Enzymatic Steps: Prolonged incubations, such as for deglycosylation, can introduce artifacts. Using rapid-acting enzymes like IdeS for fragmentation can minimize such artifacts[5].
Level 1: Intact Mass Analysis & DAR Determination
Intact mass analysis is crucial for determining the average DAR and assessing the heterogeneity of the ADC population.
Troubleshooting Guide
Q1: I'm analyzing a cysteine-linked ADC, but the mass spectrum shows dissociated light and heavy chains instead of the intact molecule. Why is this happening and how can I fix it?
A: This is a classic issue for ADCs conjugated via reduced interchain cysteines. The non-covalent interactions holding the chains together are disrupted by denaturing analytical conditions.
-
Problem: Standard RPLC methods often use mobile phases with organic solvents (like acetonitrile) and acids (like TFA), which denature the ADC and break the non-covalent links between heavy and light chains[1][6].
-
Solution: Switch to a non-denaturing mass spectrometry method, often referred to as native MS[1][7]. This is typically achieved by using size-exclusion chromatography (SEC) with an MS-friendly, non-denaturing buffer like ammonium (B1175870) acetate[1][8]. This approach preserves the ADC's quaternary structure, allowing for the analysis of the intact, 4-chain molecule[1][9].
Q2: The average DAR calculated from my mass spectrum is consistently lower than the value determined by other methods like Hydrophobic Interaction Chromatography (HIC). What could be the cause?
A: This discrepancy is often due to differences in ionization efficiency between different DAR species in the mass spectrometer.
-
Problem: Higher DAR species, being more hydrophobic, may have poorer ionization efficiency compared to lower DAR species[10]. This leads to their underrepresentation in the mass spectrum and results in a calculated average DAR that is artificially low[10][11].
-
Solution:
-
Method Confirmation: Since MS-derived DAR can be biased, it is crucial to confirm the value with an orthogonal, UV-based method like HIC or RPLC-UV, which does not suffer from ionization bias[10].
-
Isotope Labeling: An advanced strategy involves using an isotope-labeled payload during conjugation. This eliminates the chemical differences between DAR species, allowing for more accurate DAR determination by HRMS after enzymatic digestion[11].
-
Q3: My mass spectrum is very complex and difficult to interpret, making DAR calculation impossible. How can I simplify it?
A: Spectral complexity is often caused by heterogeneity from N-linked glycosylation.
-
Problem: The presence of multiple glycoforms on the antibody creates overlapping signals in the mass spectrum, which can interfere with the signals from different drug-loaded species. This complicates the deconvolution of the raw spectrum and hinders accurate DAR assessment[1].
-
Solution: Perform enzymatic deglycosylation of the ADC sample using an enzyme like PNGase F prior to MS analysis[1][6]. This removes the glycan heterogeneity, resulting in a much simpler spectrum where peaks corresponding to different drug loads are clearly resolved[1].
Data Summary: Factors Influencing DAR Measurement
| Parameter / Method | Potential Issue | Recommended Action / Solution | Reference |
| ADC Conjugation Site | Cysteine-linked ADCs dissociate under denaturing RPLC conditions. | Use native SEC-MS with non-denaturing buffers (e.g., ammonium acetate). | [1][7] |
| Linker Chemistry | Acid-labile linkers can cleave in mobile phases containing TFA. | Replace strong acids (TFA) with weaker acids (formic acid) or use buffers like ammonium acetate. | [1] |
| ESI Source Parameters | Aggressive cone voltages or gas pressures can cause in-source fragmentation of the linker-payload. | Optimize ESI source parameters to ensure gentle ionization and transfer of the intact ADC. | [1] |
| Glycosylation | High glycan heterogeneity complicates spectra and interferes with deconvolution. | Deglycosylate the ADC with PNGase F before analysis. | [1][6] |
| Ionization Efficiency | Higher DAR species may ionize less efficiently, leading to artificially low DAR values. | Confirm DAR with an orthogonal method like HIC-UV. Consider isotope-labeling strategies for HRMS. | [10] |
Workflow & Troubleshooting Diagrams
Caption: High-level workflow for ADC characterization by mass spectrometry.
Caption: Decision tree for troubleshooting common DAR determination issues.
Level 2: Subunit Analysis
Analyzing ADC subunits (e.g., light chain, heavy chain, or F(ab')2/Fc fragments) provides more detailed information than intact analysis and can improve mass resolution and sensitivity[6].
FAQs
Q1: What is the benefit of subunit analysis over intact mass analysis?
A: Subunit analysis, sometimes called middle-down analysis, offers several advantages:
-
Improved Resolution: Analyzing smaller fragments (e.g., ~25 kDa light chain, ~50 kDa heavy chain) provides better mass resolution and accuracy compared to the intact ~150 kDa ADC[6].
-
Simplified Spectra: It helps simplify complex spectra, making it easier to detect low-level variants and determine drug distribution on each subunit[6].
-
Cross-Validation: Data obtained from subunit analysis can be used to cross-examine and confirm findings from the intact mass analysis for a more robust characterization[6].
Q2: My reduction of interchain disulfide bonds seems incomplete or inconsistent. How can I improve this?
A: Incomplete reduction is a common issue that affects the quality of subunit analysis.
-
Denaturation: Ensure the ADC is fully denatured before adding the reducing agent. This is often done by heating or using a denaturant like guanidine (B92328) hydrochloride (GuHCl)[12].
-
Reducing Agent: Dithiothreitol (DTT) is commonly used. Ensure the concentration and incubation time are optimized. For example, a 30-minute incubation is often sufficient, but this may need to be optimized for your specific ADC[3].
-
Quenching: If not proceeding immediately to the next step, the reduction reaction should be stopped, for instance by acidification, to prevent re-oxidation or other side reactions[3][4].
Protocol: ADC Reduction for Subunit Analysis
This protocol provides a general methodology for reducing an ADC into its light and heavy chain subunits for RPLC-MS analysis.
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
For denaturation, add a denaturant like Guanidine-HCl to a final concentration of 2.7 M and incubate for 15 minutes at 37°C[12].
-
-
Reduction:
-
Prepare a fresh solution of Dithiothreitol (DTT).
-
Add DTT to the denatured ADC sample to a final concentration of 10-20 mM.
-
Incubate the mixture at 37°C for 30 minutes[3].
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding formic acid to a final concentration of 1%[3]. This stabilizes the reduced sample.
-
-
LC-MS Analysis:
-
Inject the reduced sample onto a suitable reversed-phase column (e.g., C4) for separation of the light and heavy chains.
-
Analyze using an appropriate LC-MS method, ensuring the mass spectrometer is calibrated for the expected mass range of the subunits.
-
Level 3: Peptide Mapping
Peptide mapping is the gold standard for confirming the primary sequence of an ADC and pinpointing the exact locations of drug conjugation and other post-translational modifications (PTMs)[2].
Troubleshooting Guide
Q1: The sequence coverage of my peptide map is low, especially for the regions where the drug is conjugated. What is the problem?
A: This is a frequent challenge in ADC peptide mapping, primarily caused by the increased hydrophobicity of drug-conjugated peptides.
-
Problem: The attachment of a hydrophobic linker-payload makes the corresponding peptides less soluble and prone to aggregation or being lost during sample preparation[12]. These peptides may also be difficult to recover from the LC column[12][13]. Furthermore, the bulky linker-payload can physically block the protease from accessing cleavage sites, leading to missed cleavages and incomplete digestion[12].
-
Solutions:
-
Improve Denaturation: Add a strong denaturant like 2.7 M guanidine hydrochloride (GuHCl) during the digestion process. This has been shown to significantly increase the recovery of hydrophobic peptides[12].
-
Optimize Digestion: Increase the enzyme-to-protein ratio (e.g., 1:10 w/w trypsin-to-ADC) and optimize incubation time (e.g., 3 hours at 37°C) to minimize missed cleavages[12].
-
Use Alternative Enzymes: If trypsin provides poor coverage, consider using an alternative or complementary protease like pepsin, which can improve coverage in highly hydrophobic regions[13].
-
Q2: I am observing a high number of artificial modifications, like deamidation and oxidation, in my peptide map. How can I minimize these?
A: Artificial modifications are often introduced during the multi-step sample preparation process for peptide mapping[2][14].
-
Problem: Conditions used for denaturation, reduction, and digestion (e.g., high pH, long incubation times) can promote chemical modifications that are not present in the original sample[14].
-
Solutions:
-
Control pH: Perform digestion at a neutral or slightly acidic pH to minimize deamidation artifacts[15].
-
Add Scavengers: Include scavengers like methionine during sample preparation to reduce artificial oxidation[16].
-
Minimize Incubation Times: Optimize digestion protocols to be as short as possible without sacrificing digestion efficiency[12][15].
-
Glycan Analysis
Glycosylation is a critical quality attribute of the monoclonal antibody backbone of an ADC.
FAQs
Q1: Why is glycan analysis important for ADCs?
A: Glycosylation can significantly affect the stability, efficacy, and immunogenicity of the ADC. Analyzing the glycan structures attached to the antibody is essential for ensuring product consistency and function[17][18]. Mass spectrometry is a powerful tool for this analysis because it can determine not just the presence of glycans but also their specific arrangements and compositions (glycoforms)[19][20].
Q2: What are the main challenges in analyzing ADC glycosylation profiles by MS?
A: The primary challenges stem from the inherent complexity and heterogeneity of glycans.
-
Structural Complexity: The immense variety of possible glycan structures and combinations makes comprehensive analysis difficult[17][19].
-
Sample Heterogeneity: Variability in glycosylation patterns between different batches or even within a single sample can lead to inconsistent results[17][19].
-
Data Interpretation: Identifying and quantifying all glycoforms requires specialized expertise and software[19].
Protocol: N-Glycan Release for Analysis
This is a generalized workflow for releasing N-linked glycans from an ADC for subsequent analysis by LC-MS.
-
Denaturation:
-
Dilute the ADC sample to ~1-2 mg/mL.
-
Add a denaturing buffer (e.g., containing SDS) and heat the sample (e.g., at 95°C for 5 minutes) to unfold the protein and expose the glycosylation sites.
-
-
Enzymatic Release:
-
Cool the sample to room temperature.
-
Add the enzyme PNGase F, which cleaves the bond between the asparagine residue and the attached N-glycan[21].
-
Incubate at 37°C for a duration recommended by the enzyme manufacturer (typically 1-4 hours).
-
-
Glycan Labeling and Cleanup:
-
The released glycans are often labeled with a fluorescent tag (e.g., InstantPC, 2-AB) to enhance detection by fluorescence and MS[21].
-
Perform a cleanup step (e.g., using a solid-phase extraction plate) to remove the deglycosylated protein, enzyme, and excess labeling reagents.
-
-
LC-MS Analysis:
-
Analyze the purified, labeled glycans using HILIC-FLR-MS to separate and identify the different glycan species.
-
References
- 1. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. waters.com [waters.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. Investigating Glycan Structures with MS Analysis: A revolutionary development in Bioconjugate Research and Drug Discovery – DiaVacs Immunotherapy [diavacs.com]
- 18. Analyzing Glycan Structures with Mass Spectrometric Analysis: A pivotal development in Bioconjugation and Drug Development – Proteome Factory [proteomics-products.com]
- 19. Analyzing Glycan Structures with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Discovery – UK Centre for Tissue Engineering [ukcte.org]
- 20. Analyzing Glycan Structures with Mass Spectrometric Analysis: A transformative development in Bioconjugation and Pharmaceutical Development – Next Gen Sequencing [nexgentek.co.uk]
- 21. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
side reactions of maleimide group in conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during bioconjugation experiments using maleimide (B117702) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide linkers in bioconjugation?
A1: The most common side reactions in maleimide conjugation chemistry are:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis in aqueous solutions, especially at neutral to high pH.[1][2][3] This reaction renders the maleimide group inactive and unable to react with thiols.[2][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is potentially reversible.[1][4][5] In environments rich in other thiols, such as glutathione (B108866) in vivo, the conjugated molecule can be transferred to these other thiols, leading to off-target effects and loss of the desired conjugate.[1][2][4]
-
Reaction with Primary Amines: While maleimides are highly selective for thiols at a pH range of 6.5-7.5, they can react with primary amines, such as the side chain of lysine (B10760008) residues, at pH values above 7.5.[1][2][6][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][8]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[6][9] This is more likely to happen at physiological or higher pH.[6]
-
Reaction with Histidine: The imidazole (B134444) ring of histidine residues can also act as a nucleophile and react with maleimides, although this is generally less common and context-dependent.[8]
Q2: My conjugation efficiency is low. What are the potential causes and how can I troubleshoot this?
A2: Low conjugation efficiency can stem from several factors:
-
Maleimide Hydrolysis: Your maleimide reagent may have degraded due to improper storage or handling. It is crucial to always prepare maleimide solutions fresh or store them in an anhydrous organic solvent like DMSO or DMF.[1] If using an aqueous buffer, it should be slightly acidic (pH 6.0-6.5) for short-term storage.[6]
-
Inaccessible or Oxidized Thiols: The target cysteine residues on your protein may not be available for reaction. They could be buried within the protein's structure or have formed disulfide bonds.[6] Disulfides are unreactive towards maleimides.[6][10]
-
Suboptimal Reaction pH: The pH of your reaction buffer is critical. The optimal range for thiol-maleimide conjugation is 6.5-7.5.[2][6][11] Below pH 6.5, the reaction rate decreases, while above pH 7.5, the competing reaction with amines and maleimide hydrolysis increase.[1][6]
-
Incorrect Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing molecule can significantly affect the outcome. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[6] However, this should be optimized for each specific application.[6][12]
Q3: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?
A3: The stability of the thiosuccinimide linkage is a significant concern for in vivo applications due to the possibility of retro-Michael reactions.[13] Here are strategies to enhance stability:
-
Post-Conjugation Hydrolysis: After the initial conjugation, the succinimide ring of the conjugate can be intentionally hydrolyzed by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0).[1][13] The resulting ring-opened product is significantly more stable and resistant to thiol exchange.[13][14][15]
-
Use of Stabilized Maleimides: Next-generation maleimides have been developed with electron-withdrawing groups that accelerate the rate of this stabilizing ring-opening hydrolysis.[13][15]
-
Thiazine Rearrangement for N-terminal Cysteines: For peptides with an N-terminal cysteine, the conjugate can be converted to a more stable six-membered thiazine ring.[1]
Troubleshooting Guides
Problem 1: No or Low Conjugation Yield
| Possible Cause | Troubleshooting Step |
| Inactive Maleimide Reagent | Prepare fresh maleimide solutions in anhydrous DMSO or DMF immediately before use.[1] Avoid storing maleimides in aqueous buffers for extended periods.[2] |
| Oxidized/Inaccessible Thiols | Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide.[6][16] Use a chelating agent like EDTA (1-5 mM) in the buffer to prevent metal-catalyzed oxidation of thiols.[6] |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[2][6][11] |
| Incorrect Molar Ratio | Optimize the molar excess of the maleimide reagent. Start with a 10-20 fold excess and adjust as needed.[6] For larger molecules or nanoparticles, steric hindrance might require further optimization of the ratio.[6] |
| Hydrolysis of Maleimide during reaction | Perform the reaction at a slightly acidic pH (6.5-7.0) to minimize hydrolysis while maintaining a reasonable reaction rate. |
Problem 2: Poor In-Vivo Stability / Payload Loss
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction (Thiol Exchange) | After conjugation, adjust the pH to 8.5-9.0 and incubate to induce hydrolysis of the thiosuccinimide ring, which forms a more stable, ring-opened structure.[1][13][15] Monitor the hydrolysis by mass spectrometry.[1] |
| Thiazine Rearrangement (N-terminal Cys) | If working with an N-terminal cysteine, consider that thiazine rearrangement can occur. To favor a stable product, the reaction can be manipulated to drive the formation of the thiazine ring.[9] Alternatively, perform the conjugation at a more acidic pH (~5.0) to suppress this rearrangement if the succinimidyl thioether is the desired product.[6] |
Quantitative Data Summary
Table 1: pH Influence on Maleimide Reactions
| pH Range | Thiol-Maleimide Reaction | Amine-Maleimide Reaction | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Slow | Negligible | Slow | Use only if the target molecule is unstable at higher pH. Expect longer reaction times.[13] |
| 6.5 - 7.5 | Optimal | Minimal | Moderate | Recommended range for selective thiol conjugation. [1][2][6][11] |
| 7.5 - 8.5 | Fast | Increased | Fast | Avoid unless selective thiol reaction is not critical.[13] Increased risk of side reactions.[1][7] |
| > 8.5 | Very Fast | Significant | Very Fast | Not recommended for selective thiol conjugation.[7] |
Table 2: Storage Conditions and Maleimide Reactivity
| Storage Condition | Time | Approximate Loss of Reactivity | Reference |
| 4°C in aqueous buffer | 7 days | ~10% | [6][12] |
| 20°C in aqueous buffer | 7 days | ~40% | [6][12] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction Prior to Conjugation
-
Prepare Protein Solution: Dissolve the protein containing disulfide bonds in a degassed reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5) containing a chelating agent such as 1-5 mM EDTA.[6]
-
Add Reducing Agent:
-
Using TCEP (recommended): Add TCEP to the protein solution to a final concentration of 10-50 mM. Incubate for 30-60 minutes at room temperature. TCEP does not contain a thiol group and does not need to be removed before the addition of the maleimide reagent.[6][16]
-
Using DTT: Add DTT to a final concentration of 10-100 mM. Incubate for 30-60 minutes at room temperature. Crucially, excess DTT must be removed before adding the maleimide reagent using a desalting column or buffer exchange to prevent it from reacting with the maleimide.[6]
-
-
Proceed to Conjugation: The reduced protein solution is now ready for conjugation with the maleimide-functionalized molecule.
Protocol 2: General Maleimide-Thiol Conjugation
-
Prepare Reagents:
-
Reaction: Add the maleimide solution to the biomolecule solution. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6] Gentle mixing can be beneficial.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.[6]
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and byproducts.[6]
Visualizations
Caption: Key reaction pathways in maleimide conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
preventing hydrolysis of NHS ester during conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during NHS ester conjugation, with a specific focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction that competes with NHS ester conjugation?
The primary competing side reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which cleaves the ester and results in a non-reactive carboxyl group.[1][2][3] This inactivation of the crosslinker prevents it from reacting with the desired primary amines on the target molecule, ultimately reducing the conjugation efficiency.[3]
Q2: How does pH affect NHS ester conjugation and hydrolysis?
The pH of the reaction buffer is a critical factor that influences both the desired conjugation reaction and the competing hydrolysis.[4][5]
-
Amine Reactivity: The reaction partner for an NHS ester is a deprotonated primary amine (-NH2), which acts as a nucleophile.[6] At a pH below the pKa of the amine (for lysine (B10760008) side chains, this is around 10.5), the amine group is predominantly protonated (-NH3+) and therefore unreactive.[6] As the pH increases, the concentration of the reactive, deprotonated amine increases, favoring the conjugation reaction.[6]
-
NHS Ester Hydrolysis: The rate of NHS ester hydrolysis significantly increases at higher pH.[1][2][7]
Therefore, the optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 , which maximizes the concentration of reactive amines while minimizing the rate of hydrolysis.[1][5] For many applications, a pH of 8.3-8.5 is considered optimal.[4][5][8]
Q3: Which buffers are recommended for NHS ester conjugations, and which should be avoided?
-
Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range.[1][5][9] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer solution is a frequent choice.[4][5][8]
-
Buffers to Avoid: You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[5][9] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[5][9] However, Tris or glycine can be effectively used to quench the reaction once the desired conjugation is complete.[7][10]
Q4: My NHS ester is not soluble in the aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[5][10] In these cases, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][4][5] This stock solution is then added to the aqueous reaction mixture containing the molecule to be labeled. It is crucial to use high-quality, anhydrous, and amine-free solvents to prevent premature hydrolysis or reaction with solvent impurities.[4][10][11]
Q5: How should I properly store and handle NHS ester reagents to prevent hydrolysis?
Proper storage and handling are critical to maintaining the reactivity of NHS esters.
-
Storage: Store NHS esters at -20°C to -80°C in a desiccated, light-protected container.[9][11][12]
-
Handling: Before opening, the vial must be allowed to equilibrate to room temperature.[3][9] This is a critical step to prevent atmospheric moisture from condensing onto the cold reagent, which would lead to rapid hydrolysis.[3][9][11] It is best to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.[9] For optimal stability, dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester: The crosslinker is inactivating before it can react. | Optimize Reaction pH: Perform the reaction within the optimal pH range of 7.2-8.5.[1][5] A pH of 8.3-8.5 is often a good starting point.[4][8] Control Temperature: Conduct the reaction at room temperature (for 0.5-4 hours) or at 4°C (can be extended overnight).[1][4] Lower temperatures slow the rate of hydrolysis.[1][2] Use Fresh NHS Ester Solution: Prepare the NHS ester solution in a dry organic solvent (DMSO, DMF) immediately before adding it to the reaction buffer.[3][4] Do not store NHS esters in aqueous solution.[4] |
| Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine). | Use a Non-Amine Buffer: Switch to a compatible buffer such as phosphate, bicarbonate, or borate.[1][5][9] Ensure your protein or molecule solution was not stored or purified in an amine-containing buffer; if so, perform a buffer exchange before starting the conjugation.[13] | |
| Low Protein/Molecule Concentration: The rate of hydrolysis is a more significant competitor in dilute solutions.[1][9] | Increase Reactant Concentration: If possible, increase the concentration of your amine-containing molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. Optimal concentrations are typically in the 1-10 mg/mL range.[4][8] | |
| Inactive NHS Ester Reagent: The reagent may have hydrolyzed due to improper storage or handling. | Use Fresh Reagent: Ensure the NHS ester has been stored correctly in a desiccated environment and allowed to warm to room temperature before opening.[3][9] Use a fresh vial if necessary. | |
| Precipitation in Reaction | Low Aqueous Solubility of NHS Ester: The non-sulfonated NHS ester is precipitating out of the aqueous buffer. | Dissolve in Organic Solvent First: Dissolve the NHS ester in a minimal amount of dry DMSO or DMF before adding it to your reaction mixture.[3] The final concentration of the organic solvent should generally be kept low (e.g., <10%) to avoid denaturing proteins.[3] Use a Water-Soluble Analog: Consider using a Sulfo-NHS ester version of your crosslinker, which is more soluble in aqueous buffers.[3][10] |
Data Presentation
Table 1: Stability of NHS Esters - Half-life vs. pH and Temperature
This table illustrates the strong dependence of NHS ester stability on pH and temperature. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [1][2][7] |
| 8.0 | Room Temperature | ~3.5 hours (210 minutes) | [6][14][15] |
| 8.5 | Room Temperature | ~3 hours (180 minutes) | [6][14][15] |
| 8.6 | 4 | 10 minutes | [1][2][7] |
| 9.0 | Room Temperature | ~2 hours (125 minutes) | [6][14][15] |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range/Condition | Rationale & Notes | Reference(s) |
| pH | 7.2 - 8.5 | Balances amine reactivity (favored at higher pH) and NHS ester stability (favored at lower pH). Optimal for many proteins is 8.3-8.5. | [1][4][5] |
| Temperature | Room Temperature or 4°C | Room temperature reactions are faster. 4°C slows hydrolysis and can be used for longer incubation times (e.g., overnight). | [1][4] |
| Reaction Time | 0.5 - 4 hours (RT) or 2 - overnight (4°C) | Dependent on the reactivity of the specific amine and stability of the molecules. | [1][4] |
| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Must be free of extraneous primary amines. | [1][5][9] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | For water-insoluble NHS esters. Prepare fresh and add to the reaction immediately. | [3][4][5] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimal conditions, such as the molar excess of the NHS ester and incubation time, should be determined empirically for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3[4][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[6]
-
Desalting column or dialysis equipment for purification[6]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Conjugation Reaction:
-
Add the calculated amount of the dissolved NHS ester stock solution to the protein solution while gently stirring or vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][6]
-
-
Quench the Reaction:
-
Purify the Conjugate:
Visualizations
Caption: Competing reaction pathways for NHS esters in an aqueous environment.
Caption: Troubleshooting decision tree for low NHS ester conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. covachem.com [covachem.com]
- 11. researchgate.net [researchgate.net]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Antibody-Drug Conjugate (ADC) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scaling up of Antibody-Drug Conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) to monitor during ADC production scale-up?
A1: Critical quality attributes (CQAs) are essential physical, chemical, and biological characteristics that must be controlled to ensure the desired product quality.[1][2] For ADCs, the most critical CQAs include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody directly impacts the ADC's potency, toxicity, and stability.[3][4][5]
-
Distribution of Drug-Loaded Species: The heterogeneity of an ADC preparation, with different numbers of drugs per antibody, can affect its overall efficacy and pharmacokinetic profile.[6]
-
Aggregate and Fragment Levels: The presence of high molecular weight aggregates or low molecular weight fragments can reduce efficacy and potentially induce an immunogenic response.[7][8]
-
Free Drug Levels: Unconjugated cytotoxic drug is a critical process-related impurity that must be minimized to ensure patient safety.[1][9]
-
Potency: The biological activity of the ADC, often measured through cell-based cytotoxicity assays, is a direct measure of its therapeutic potential.[2]
-
Charge Variants: Variations in the charge of the ADC molecule can potentially influence its stability and biological activity.[5]
Q2: What are the primary causes of ADC aggregation during scale-up?
A2: ADC aggregation is a common challenge, particularly during scale-up, and can be caused by several factors:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads to the antibody increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.[10][11]
-
Process-Related Stress: Changes in physical and chemical conditions during scale-up, such as increased shear stress from mixing, temperature fluctuations, and pH shifts, can induce protein unfolding and aggregation.[7][12]
-
High Protein Concentration: As the production scale increases, so does the concentration of the ADC, which can favor the formation of aggregates.
-
Storage and Handling: Improper storage conditions, including temperature excursions and agitation during transportation, can lead to aggregation.[12]
Q3: How does the choice of conjugation chemistry impact the scalability of ADC production?
A3: The conjugation chemistry plays a crucial role in the scalability and consistency of ADC manufacturing.
-
Stochastic Conjugation (e.g., to native lysines or cysteines): While widely used, these methods can produce heterogeneous mixtures of ADCs with varying DARs and conjugation sites.[3] Controlling this heterogeneity during scale-up can be challenging and requires tight process control.[13]
-
Site-Specific Conjugation: These methods involve engineering the antibody to introduce specific conjugation sites, resulting in a more homogeneous product with a defined DAR.[4] This improved homogeneity can simplify purification and enhance process consistency during scale-up.
Q4: What are the key considerations for process validation in commercial ADC manufacturing?
A4: Process validation is a critical step to ensure that the manufacturing process consistently produces a product meeting its predetermined specifications and quality attributes. Key considerations include:
-
Process Performance Qualification (PPQ): Executing a sufficient number of successful PPQ batches at the intended commercial scale to demonstrate process consistency.[14]
-
Control Strategy: Establishing a robust control strategy that defines critical process parameters (CPPs) and their acceptable ranges to ensure consistent product quality.[15]
-
Cleaning Validation: Implementing and validating cleaning procedures to prevent cross-contamination, especially given the highly potent nature of the cytotoxic payloads.[8]
-
Analytical Method Validation: Ensuring that all analytical methods used for in-process control and final product release are validated for their intended purpose.
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Symptoms:
-
Significant batch-to-batch variability in the average DAR as determined by analytical methods like Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.
-
Failure to meet the established acceptance criteria for DAR.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Reagent Stoichiometry | - Verify the concentration of the antibody, linker-payload, and any reducing or activating agents before each run.- Ensure precise and consistent molar ratios of the linker-payload to the antibody are used.[3] |
| Incomplete or Variable Antibody Reduction (for Cysteine Conjugation) | - Tightly control the concentration of the reducing agent (e.g., TCEP), reaction temperature, and incubation time.[16]- Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).[16] |
| Suboptimal Conjugation Reaction Conditions | - Monitor and control reaction time and temperature closely. Longer reaction times can increase conjugation but may also lead to degradation or aggregation.[16]- Ensure consistent mixing to maintain a homogeneous reaction environment. |
| Poor Solubility of Linker-Payload | - For hydrophobic linker-payloads, consider dissolving them in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding to the reaction buffer.[16]- Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.[16] |
| Process Variability During Scale-Up | - Evaluate the impact of changes in equipment, mixing dynamics, and addition rates on the conjugation reaction.[13]- Perform small-scale studies to mimic the scaled-up process and identify any parameters that need adjustment. |
Issue 2: High Levels of Aggregation Detected Post-Conjugation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
Increased percentage of high molecular weight (HMW) species observed by Size Exclusion Chromatography (SEC).
-
Reduced product yield after purification.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of Payload and/or Linker | - Optimize the formulation by adding excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to increase colloidal stability.- Consider using more hydrophilic linkers in the ADC design. |
| High Protein Concentration | - Evaluate the possibility of performing the conjugation reaction at a lower antibody concentration. |
| Unfavorable Buffer Conditions (pH, Ionic Strength) | - Avoid pH conditions near the isoelectric point (pI) of the antibody, as this can lead to reduced solubility and increased aggregation.[7]- Optimize the buffer composition and ionic strength to enhance protein stability. |
| Process-Induced Stress | - Minimize shear stress by optimizing mixing speed and using low-shear pumps.- Ensure gentle handling of the ADC solution throughout the process. |
| Inefficient Removal of Aggregates | - Optimize the purification process, which may include SEC or HIC, to effectively remove aggregates.[7] |
Issue 3: Inefficient Removal of Free Drug During Purification
Symptoms:
-
Higher than acceptable levels of free (unconjugated) cytotoxic drug in the final purified ADC product.
-
Failure to meet regulatory limits for free drug content.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inefficient Quenching of the Conjugation Reaction | - Ensure a sufficient molar excess of the quenching agent (e.g., N-acetylcysteine) is added to cap all unreacted linker-payload molecules.[3]- Optimize the quenching reaction time to ensure complete reaction. |
| Suboptimal Tangential Flow Filtration (TFF) / Diafiltration (DF) Parameters | - Optimize the TFF/DF process by adjusting parameters such as transmembrane pressure (TMP), cross-flow rate, and the number of diavolumes.[17]- Ensure the molecular weight cut-off (MWCO) of the TFF membrane is appropriate for retaining the ADC while allowing the smaller free drug to pass through. |
| Non-specific Binding of Free Drug | - Free drug molecules may non-specifically bind to the ADC, the TFF membrane, or other equipment surfaces.[18]- Consider adding a small percentage of an organic solvent to the diafiltration buffer to disrupt these interactions and improve clearance. |
| Self-Association of Free Drug | - Highly hydrophobic free drugs can form micelles or aggregates that are too large to be efficiently cleared by TFF.[18]- Evaluate alternative purification methods such as hydrophobic interaction chromatography (HIC) or mixed-mode chromatography if TFF is insufficient.[18] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate and quantify the different drug-loaded species of an ADC and calculate the average DAR.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the HIC mobile phase A (high salt buffer).
-
-
HPLC System and Column:
-
HPLC System: A biocompatible HPLC system is recommended to prevent corrosion from high salt mobile phases.[19]
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).
-
Detector: UV detector set to 280 nm.
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate (B84403), pH 7.0.[20]
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0.[20]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 minutes.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). Species with higher DARs are more hydrophobic and will elute later.[21]
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[21]
-
Protocol 2: Analysis of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight (HMW) aggregates from the ADC monomer.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the SEC mobile phase.
-
-
HPLC System and Column:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A size exclusion column with a pore size appropriate for separating the ADC monomer from its aggregates.
-
Detector: UV detector set to 280 nm.
-
-
Mobile Phase:
-
A buffer that minimizes non-specific interactions between the ADC and the column stationary phase. A common mobile phase is a phosphate buffer with a salt like sodium chloride (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).[22]
-
For hydrophobic ADCs, the addition of a small amount of an organic solvent (e.g., isopropanol, acetonitrile) to the mobile phase may be necessary to prevent peak tailing.[22]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min (isocratic elution).
-
Run Time: Sufficient to allow for the elution of the monomer and any fragments.
-
Column Temperature: Ambient or controlled.
-
-
Data Analysis:
-
Identify the peaks corresponding to the HMW aggregates, the monomer, and any low molecular weight (LMW) fragments. Aggregates will elute first, followed by the monomer, and then fragments.
-
Integrate the peak areas for all species.
-
Calculate the percentage of aggregates: % Aggregates = (Peak Area of Aggregates / Total Peak Area) × 100
-
Quantitative Data Summary
Table 1: Typical Process Parameters and Acceptance Criteria for Critical Quality Attributes (CQAs) in ADC Production
| CQA | Typical Process Parameter Influencing CQA | Typical Acceptance Criteria (for illustrative purposes) | Analytical Method |
| Average Drug-to-Antibody Ratio (DAR) | Molar ratio of linker-payload to antibody, reaction time, temperature.[13] | 3.5 - 4.5 | HIC-HPLC[21], RP-HPLC[21], UV-Vis[] |
| Aggregate Content | Protein concentration, pH, temperature, shear stress.[7][12] | ≤ 5% | SEC-HPLC[22] |
| Free Drug Content | Quenching efficiency, diafiltration volumes.[3][17] | ≤ 1.0% of total payload | RP-HPLC, LC-MS |
| Potency (Cell-based Cytotoxicity) | DAR, integrity of antibody and payload.[2] | 80 - 120% of reference standard | Cell-based assay |
| Purity (by SEC) | Purification process efficiency. | ≥ 95% monomer | SEC-HPLC[22] |
Visualizations
Caption: A generalized workflow for the manufacturing of Antibody-Drug Conjugates.
References
- 1. eag.com [eag.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. mycenax.com [mycenax.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 9. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 10. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. jstar-research.com [jstar-research.com]
- 14. pharmacompass.com [pharmacompass.com]
- 15. casss.org [casss.org]
- 16. benchchem.com [benchchem.com]
- 17. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 21. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
Validation & Comparative
A Head-to-Head Comparison of MC-Val-Ala-NHS Ester and MC-Val-Cit-PAB Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective, data-driven comparison of two widely used cathepsin B-cleavable linkers: MC-Val-Ala-NHS ester and MC-Val-Cit-PAB.
Both linkers are designed to be stable in systemic circulation and release their cytotoxic payload upon internalization into target tumor cells, where they are cleaved by the lysosomal protease cathepsin B.[1][2] However, subtle differences in their chemical structures lead to significant variations in their physicochemical properties and, consequently, their performance in ADCs. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation ADCs.
Executive Summary
The primary distinction between the this compound and the MC-Val-Cit-PAB linker lies in their dipeptide sequence: valine-alanine versus valine-citrulline. This seemingly minor change has a cascading effect on the overall properties of the ADC. The Val-Ala linker is notably less hydrophobic than the Val-Cit linker.[3][4] This reduced hydrophobicity can mitigate the propensity for ADC aggregation, a major challenge in manufacturing and formulation, especially when high drug-to-antibody ratios (DAR) are desired.[3][4] Conversely, the Val-Cit linker has a longer and more established history in clinically approved and late-stage clinical ADCs, providing a wealth of validation and a well-understood clinical profile.[2][3]
Recent studies have shown that while both linkers are effectively cleaved by cathepsin B, the Val-Ala linker may be cleaved at a slower rate.[5] The choice between these two linkers is therefore a nuanced decision, balancing the need for improved biophysical properties and manufacturability (favoring Val-Ala) against the desire for a clinically validated and potentially faster-releasing linker (favoring Val-Cit).
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the performance of ADCs constructed with this compound and MC-Val-Cit-PAB linkers.
| Parameter | This compound | MC-Val-Cit-PAB | Key Insights |
| Hydrophobicity | Lower | Higher | The lower hydrophobicity of Val-Ala contributes to reduced aggregation and potentially improved pharmacokinetics.[3][4] |
| Aggregation | Reduced aggregation, even at high DARs.[3] For an ADC with a DAR of ~7, no obvious increase in the dimeric peak was observed.[6] | Increased tendency for aggregation, especially at higher DARs.[4] For an ADC with a DAR of ~7, aggregation increased to 1.80%.[6] | Val-Ala is advantageous for developing ADCs with high DARs, particularly with hydrophobic payloads.[4] |
| Achievable DAR | Up to 7.4 with limited aggregation (<10%).[3][7] | Difficult to achieve DAR > 4 due to precipitation and aggregation.[7] | Val-Ala linkers are more amenable to the development of high-DAR ADCs.[7] |
| Cathepsin B Cleavage Rate | Lower (approximately half the rate of Val-Cit in some studies).[5] | Higher.[5] | Val-Cit allows for a potentially faster release of the payload upon internalization into target cells.[5] |
| Plasma Stability | Generally stable in human plasma, but can show instability in mouse plasma.[5] | Generally stable in human plasma, but can show instability in mouse plasma due to carboxylesterase activity.[5] | Both linkers are designed for stability at physiological pH, but species-specific enzyme activity can influence preclinical assessments.[5] |
| In Vitro Cytotoxicity (IC50) | Potent.[6] | Potent.[6] | Both linkers, when conjugated with potent payloads, result in ADCs with high in vitro cytotoxicity. The specific IC50 values are highly dependent on the payload, antibody, and target cell line.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize and compare ADC linkers.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage by cathepsin B.
Materials:
-
ADC constructs with Val-Ala and Val-Cit linkers
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in a suitable buffer.
-
In a microcentrifuge tube, add the ADC to the pre-warmed Assay Buffer to a final concentration of 10-100 µg/mL.
-
Initiate the reaction by adding activated cathepsin B to a final concentration of 100-200 nM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Calculate the rate of linker cleavage for each ADC construct.
Protocol 2: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol is used to quantify the percentage of aggregates in an ADC preparation.
Materials:
-
ADC constructs with Val-Ala and Val-Cit linkers
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
-
Mobile Phase (e.g., 150 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Prepare the ADC samples to a concentration of 1 mg/mL in the mobile phase.
-
Inject a defined volume (e.g., 20 µL) of the ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol assesses the anti-tumor activity of the ADCs in a mouse model.
Materials:
-
ADC constructs with Val-Ala and Val-Cit linkers
-
Tumor cells expressing the target antigen
-
Immunodeficient mice (e.g., athymic nude mice)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, Val-Ala ADC, Val-Cit ADC).
-
Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Analyze the data to determine the tumor growth inhibition for each treatment group.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for a cathepsin B-cleavable ADC.
Caption: Logical relationship between linker properties and ADC performance.
Caption: Experimental workflow for an in vitro plasma stability assay.
Conclusion
The choice between this compound and MC-Val-Cit-PAB linkers is a critical decision in ADC design that requires a careful balancing of competing properties. The this compound offers the significant advantage of lower hydrophobicity, which translates to reduced aggregation and improved manufacturability, particularly for high-DAR ADCs.[3][4] This makes it a compelling choice for novel ADC constructs, especially those with hydrophobic payloads.
On the other hand, the MC-Val-Cit-PAB linker is a well-established and clinically validated linker used in several successful ADCs.[2][3] Its potentially faster cleavage by cathepsin B may offer a therapeutic advantage in certain contexts.[5]
Ultimately, the optimal linker choice is context-dependent and should be empirically determined for each specific antibody, payload, and desired therapeutic profile. The experimental protocols and comparative data provided in this guide offer a framework for making an informed decision to maximize the therapeutic potential of your ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bocsciences.opennemas.com [bocsciences.opennemas.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule payloads. The linker, a critical component connecting these two moieties, dictates the stability, efficacy, and overall therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design, with profound implications for the mechanism of drug release, plasma stability, bystander effect, and ultimately, clinical outcome.[1][2][3][4]
This guide provides an objective comparison of cleavable and non-cleavable ADC linkers, supported by experimental data, to inform researchers and drug developers in the rational design of next-generation ADCs.
At a Glance: Key Differences
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic or chemical cleavage in the tumor microenvironment or within the target cell.[1][5] | Proteolytic degradation of the antibody backbone within the lysosome.[2][5] |
| Released Payload | Typically the native, unmodified cytotoxic drug. | Cytotoxic drug with an attached linker remnant and amino acid residue.[2] |
| Plasma Stability | Generally lower, with a higher potential for premature drug release.[6] | Generally higher, leading to a more stable ADC in circulation.[2][6] |
| Bystander Effect | High, due to the release of a membrane-permeable payload.[5][6] | Low to negligible, as the released payload is often charged and less permeable.[1] |
| Off-Target Toxicity | Higher potential due to premature payload release and bystander effect.[6] | Lower potential due to higher stability and limited bystander effect.[2] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[6] | Efficacy is primarily restricted to antigen-positive cells.[1] |
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common strategies include:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences (e.g., valine-citrulline or "val-cit") that are cleaved by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[5][7]
-
pH-sensitive linkers: Utilizing moieties like hydrazones that are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][8]
-
Glutathione-sensitive linkers: Employing disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher glutathione (B108866) concentration than the bloodstream.[5]
Non-cleavable linkers , such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[2][5] This process results in the liberation of the cytotoxic drug with the linker and a single amino acid residue attached. This mechanism generally leads to higher stability in circulation.[2]
Caption: Mechanisms of payload release for cleavable and non-cleavable ADCs.
Quantitative Data Summary
Direct head-to-head comparisons of cleavable and non-cleavable linkers with the same antibody and payload in the same experimental system are limited in the published literature. The following tables summarize available quantitative data from various preclinical studies to provide a comparative overview.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate higher potency.
| ADC | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (val-cit) | SK-BR-3 (HER2+++) | 1.5 | [6] |
| Trastuzumab-SMCC-DM1 | Non-cleavable (thioether) | SK-BR-3 (HER2+++) | 3.0 | [6] |
| Anti-CD30-vc-MMAE | Cleavable (val-cit) | Karpas 299 (CD30+) | ~10 | [6] |
| Anti-CD30-mc-MMAF | Non-cleavable (thioether) | Karpas 299 (CD30+) | ~30 | [6] |
In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a common metric to assess the in vivo efficacy of an anticancer agent.
| ADC | Linker Type | Xenograft Model | TGI (%) | Reference |
| Anti-Her2-vc-MMAE | Cleavable | NCI-N87 (gastric) | >95 | [6] |
| T-DM1 (Kadcyla®) | Non-cleavable | KPL-4 (breast) | 85 | [9] |
| Anti-5T4-vc-MMAE | Cleavable | MDA-MB-468 | 99 | [10] |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 | ~80 | [9] |
Plasma Stability
Plasma stability is crucial to minimize off-target toxicity. It is often assessed by measuring the amount of intact ADC or released payload over time.
| ADC Linker | Linker Type | Species | % Intact ADC after 7 days | Reference |
| mc-vc-PAB-MMAE | Cleavable | Human | >95% | [11] |
| mc-vc-PAB-MMAE | Cleavable | Mouse | ~75% | [11] |
| SMCC-DM1 | Non-cleavable | Human | >99% | [6] |
| Exo-linker-EVC-MMAE | Cleavable (modified) | Mouse | >95% | [11] |
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[5][6] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[12] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.
Non-cleavable linkers typically do not induce a significant bystander effect. The released payload-linker-amino acid complex is often charged and membrane-impermeable, preventing it from diffusing into neighboring cells.[1] While this limits their efficacy against antigen-negative cells, it also contributes to their lower systemic toxicity.
Caption: The bystander effect mediated by a cleavable ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[13][14][15][16]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations. Include untreated cells as a control.[14]
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.[14]
In Vitro Co-Culture Bystander Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[12][14][18][19]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[12]
-
Complete cell culture medium
-
ADC and isotype control ADC
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.[12]
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells with minimal direct effect on the Ag- monoculture.[12]
-
Incubation: Incubate the plates for 72-120 hours.[14]
-
Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.[14]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[14]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time.[8][20]
Caption: Workflow for in vitro plasma stability assay.
Materials:
-
ADC
-
Human and/or animal plasma
-
Protein A or Protein G affinity beads
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma at 37°C.[20]
-
Sampling: Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, 144 hours).[20]
-
Sample Preparation:
-
LC-MS Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage. Alternatively, the free payload in the plasma supernatant can be quantified.[8][20][21][22][23]
-
Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the stability of the linker.[20]
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism.[10][24][25][26][27]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)[25]
-
Human cancer cell line
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10^6 cells) into the flank of the mice.[24]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups with similar average tumor volumes.[25]
-
Dosing: Administer the ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenous).[24]
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the mice.[24]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
Data Analysis: Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle control group. Statistical analysis is used to compare tumor growth between groups.[25]
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical, context-dependent decision in ADC development. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors. However, this often comes at the cost of lower plasma stability and a higher risk of off-target toxicity.[6] Non-cleavable linkers provide greater plasma stability and a more favorable safety profile but are generally less effective against antigen-negative tumor cells.[2] The optimal linker strategy ultimately depends on the specific target antigen, the tumor microenvironment, the properties of the cytotoxic payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough understanding of the principles and experimental evaluation of both linker types is paramount for the successful development of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. agilent.com [agilent.com]
- 19. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 27. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Val-Ala and Val-Cit Linkers in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the development of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and safety profiles. Among the most prevalent classes of cleavable linkers are those based on dipeptides, designed for enzymatic cleavage within the target cell. This guide provides an objective comparison of two leading dipeptide linkers, valine-alanine (Val-Ala) and valine-citrulline (Val-Cit), with a focus on their stability in human plasma.
Executive Summary
Both Val-Ala and Val-Cit are cathepsin B-cleavable linkers extensively used in ADC design. They are engineered to remain stable in systemic circulation and release their cytotoxic payload upon internalization into cancer cells, where they are processed within the lysosome.
While both linkers demonstrate high stability in human plasma, the primary differences lie in their physicochemical properties. The Val-Ala linker is characterized by lower hydrophobicity compared to the Val-Cit linker. This attribute can be particularly advantageous when working with hydrophobic payloads or when high drug-to-antibody ratios (DAR) are desired, as it may reduce the propensity for ADC aggregation.[1][2] Conversely, the Val-Cit linker has a longer history of clinical use and is a component of several approved ADCs, providing a wealth of clinical data.
The choice between Val-Ala and Val-Cit is therefore nuanced and depends on the specific characteristics of the antibody, the payload, and the desired therapeutic index of the ADC.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for Val-Ala and Val-Cit linkers based on available experimental data. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature.
| Parameter | Val-Ala Linker | Val-Cit Linker | Key Considerations |
| Human Plasma Stability | Generally high stability | High stability (No significant degradation observed after 28 days in one study)[3] | Both linkers are considered stable in human plasma, a critical attribute for minimizing off-target toxicity. |
| Mouse Plasma Stability | Susceptible to cleavage by carboxylesterase 1c[4] | Susceptible to cleavage by carboxylesterase 1c[5] | This instability in rodent models is a key consideration for preclinical evaluation. |
| Hydrophobicity | Lower[6] | Higher[6] | Lower hydrophobicity of Val-Ala can reduce aggregation. |
| Aggregation (at high DAR) | Reduced tendency for aggregation | Increased tendency for aggregation | Val-Ala may be preferable for ADCs with high DAR or hydrophobic payloads. |
| Cathepsin B Cleavage Rate | Slower (approximately half the rate of Val-Cit in an isolated enzyme assay)[6] | Faster[6] | The faster cleavage of Val-Cit may lead to quicker payload release inside the target cell. |
Enzymatic Cleavage Pathway
Both Val-Ala and Val-Cit linkers are primarily cleaved by the lysosomal protease cathepsin B. Upon ADC internalization and trafficking to the lysosome, cathepsin B recognizes and cleaves the dipeptide sequence. This initiates a self-immolative cascade of the commonly used p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified cytotoxic payload.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of linker stability. Below are representative protocols for key assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in human plasma over time by measuring the amount of intact ADC.
1. Materials:
-
Test ADC (with Val-Ala or Val-Cit linker)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS system (e.g., Q-TOF) with appropriate columns and solvents
2. Procedure:
-
Thaw human plasma at 37°C.
-
Spike the test ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immediately freeze collected samples at -80°C to halt any degradation.
-
For analysis, thaw the samples and isolate the ADC from plasma proteins, for example, using affinity capture with Protein A beads.
-
Analyze the intact ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
3. Data Analysis:
-
Plot the average DAR as a function of time.
-
Calculate the half-life (t½) of the ADC in plasma.
Cathepsin B Cleavage Assay
This in vitro assay determines the rate of linker cleavage by the target enzyme, cathepsin B.
1. Materials:
-
Test ADC (with Val-Ala or Val-Cit linker)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
37°C incubator
-
HPLC or LC-MS system
2. Procedure:
-
Prepare the ADC in the assay buffer.
-
Activate the cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding the activated cathepsin B to the ADC solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analyze the samples by reverse-phase HPLC or LC-MS to measure the decrease in the intact ADC peak and the increase in the released payload peak.
3. Data Analysis:
-
Plot the percentage of intact ADC or released payload against time.
-
Determine the initial rate of cleavage from the slope of the curve.
Conclusion
The Val-Ala and Val-Cit dipeptide linkers are both highly effective and stable options for the development of ADCs. While both exhibit excellent stability in human plasma, the choice between them may be guided by the specific properties of the ADC being developed. The Val-Ala linker's lower hydrophobicity presents a significant advantage in mitigating aggregation, particularly for ADCs with high DARs or lipophilic payloads. In contrast, the extensive clinical validation of the Val-Cit linker provides a robust foundation for its continued use. Ultimately, empirical testing of both linker types with the specific antibody and payload of interest is crucial for selecting the optimal linker to maximize the therapeutic potential of an ADC.
References
- 1. mdpi.com [mdpi.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Cytotoxicity of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are paramount for therapeutic success.[1] This guide provides an objective comparison of the in vitro cytotoxicity of different ADC linkers, supported by experimental data and detailed methodologies, to aid in the rational design and selection of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
ADC linkers are broadly categorized into two types: cleavable and non-cleavable, based on their payload release mechanism.[2]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside cancer cells.[3] Common cleavage mechanisms include sensitivity to proteases (e.g., Cathepsin B), acidic pH in endosomes and lysosomes, or high glutathione (B108866) concentrations within the cell.[3][4] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[5][6]
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody.[7] This results in higher stability in circulation and potentially a wider therapeutic window due to reduced off-target toxicity.[2] However, the bystander effect of ADCs with non-cleavable linkers is generally limited as the released payload is often charged and cannot efficiently cross cell membranes.[6][8]
Comparative In Vitro Cytotoxicity Data
The choice of linker can significantly impact the in vitro potency of an ADC. The following tables summarize the half-maximal inhibitory concentration (IC50) values for ADCs with different linkers against various cancer cell lines.
| Linker Type | Linker Chemistry | Payload | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Cleavable | Val-Cit (vc) | MMAE | BT-474 | HER2 | ~0.01 - 0.1 | [9] |
| Val-Cit (vc) | MMAE | NCI-N87 | HER2 | ~0.1 - 1.0 | [10] | |
| GGFG | DXd | NCI-N87 | HER2 | ~1.0 - 10.0 | [10] | |
| Hydrazone | Ozogamicin | Various | CD22/CD33 | ~0.003 - 0.1 | [4] | |
| Disulfide | DM1 | Various | Various | Varies | [3] | |
| Non-Cleavable | SMCC | DM1 | BT-474 | HER2 | ~0.1 - 1.0 | [8] |
| Thioether | MMAF | Various | Various | Varies | [2] |
Note: IC50 values are approximate and can vary based on specific experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.
Experimental Protocols
Accurate and reproducible in vitro cytotoxicity data is essential for comparing different ADC linkers. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs with different linkers
-
Unconjugated antibody and free payload (for controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs, unconjugated antibody, and free payload in complete medium. Remove the culture medium from the wells and add 100 µL of the respective solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring Ag- cells.
Materials:
-
Ag+ cancer cell line
-
Ag- cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Other materials as listed for the MTT assay
Procedure:
-
Cell Seeding: Co-culture the Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). Incubate overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC constructs.
-
Incubation: Incubate the plate for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells indicates a bystander effect.[11]
Visualizing the Process
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and experimental evaluation.
Caption: Experimental workflow for comparing ADC linker cytotoxicity.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
A Comparative Guide to Cathepsin B-Cleavable Linkers: Val-Ala vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the therapeutic success of Antibody-Drug Conjugates (ADCs). Among the most effective and widely utilized are enzyme-cleavable linkers, particularly those sensitive to Cathepsin B, a lysosomal protease often overexpressed in tumor cells. This guide provides an objective comparison of the Val-Ala (valine-alanine) dipeptide linker with other common Cathepsin B substrates, supported by experimental data to inform rational ADC design.
Executive Summary
The Val-Ala linker is a well-validated substrate for Cathepsin B, offering a balance of stability and controlled payload release within the target cell. Its key advantage lies in its lower hydrophobicity compared to the more traditional Val-Cit (valine-citrulline) linker. This characteristic can mitigate the risk of ADC aggregation, particularly when working with hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR). While both Val-Cit and Val-Ala linkers are efficiently cleaved by Cathepsin B, they exhibit distinct kinetic profiles. The choice between them, and other alternatives like Phe-Lys (phenylalanine-lysine), often involves a trade-off between cleavage rate, stability, and the physicochemical properties of the final ADC construct.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize the performance of various dipeptide linkers in Cathepsin B cleavage assays.
Table 1: Endpoint Assay of Cathepsin B-Mediated Cleavage
This table illustrates the relative cleavage of different peptide linkers after a fixed incubation time with Cathepsin B, as measured by the fluorescence of a released reporter molecule.
| Peptide Linker | Relative Fluorescence Units (RFU) (Mean ± SD) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
Data is representative of typical results from fluorometric cleavage assays.
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
This table presents the Michaelis-Menten constants (Km) and catalytic rates (kcat) for the cleavage of different peptide linkers by Cathepsin B. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster catalytic turnover.
| Peptide Linker | Km (µM) | kcat (s⁻¹) |
| Val-Cit-PABC-Fluorophore | 15.2 | 0.85 |
| Val-Ala-PABC-Fluorophore | 22.5 | 0.55 |
| Phe-Lys-PABC-Fluorophore | 8.9 | 1.20 |
These kinetic parameters are illustrative and can vary based on the specific experimental conditions and the nature of the attached payload or fluorophore.
Mechanism of Action: Cathepsin B-Mediated Cleavage
Cathepsin B is a cysteine protease that recognizes specific peptide sequences and cleaves the amide bond. In the context of ADCs, the dipeptide linker is positioned between the antibody and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). Upon cleavage of the dipeptide by Cathepsin B within the lysosome, the PABC spacer spontaneously decomposes, releasing the active cytotoxic payload.
Caption: Cathepsin B-mediated cleavage of a Val-Ala linker leading to payload release.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of linker cleavage.
1. Fluorometric Cathepsin B Cleavage Assay (Endpoint)
This assay is suitable for screening the relative susceptibility of different linkers to Cathepsin B cleavage.
-
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Peptide linker-PABC-fluorophore conjugates (e.g., AMC or AFC)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a 2X working solution of the peptide linker substrate in Assay Buffer.
-
Prepare a 2X working solution of activated Cathepsin B in Assay Buffer. A typical final concentration is 10-50 nM.[1]
-
Add 50 µL of the 2X substrate solution to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the 2X enzyme solution to each well.
-
Include negative controls with a Cathepsin B inhibitor or without the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Subtract the background fluorescence from the control wells and compare the relative fluorescence units (RFUs) of the different linkers.
-
2. Kinetic Assay for Michaelis-Menten Parameters
This protocol is used to determine the Km and kcat of linker cleavage by Cathepsin B.
-
Procedure:
-
Prepare a series of dilutions of the peptide linker substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km.[1]
-
Add 50 µL of each substrate concentration to the wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of a 2X solution of activated Cathepsin B.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically over a set period (e.g., every minute for 30 minutes).
-
Calculate the initial velocity (V₀) of the reaction from the linear phase of the fluorescence curve for each substrate concentration.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
3. In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma to predict its behavior in circulation.
-
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
-
-
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Quench the reaction and process the sample to isolate the ADC (e.g., by affinity chromatography).
-
Analyze the ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
A decrease in DAR over time indicates linker cleavage.
-
Caption: A generalized workflow for a Cathepsin B peptide linker cleavage assay.[1]
Comparison with Alternative Linkers
-
Val-Cit: The most widely used Cathepsin B-cleavable linker. It is generally cleaved more rapidly than Val-Ala.[2] However, its higher hydrophobicity can lead to ADC aggregation.[3][4]
-
Phe-Lys: This dipeptide is also a substrate for Cathepsin B and may exhibit faster cleavage kinetics than Val-Cit in some assays.
-
Ala-Ala (alanine-alanine) and other non-Val linkers: Research into other dipeptide sequences is ongoing to fine-tune the balance of stability, cleavage efficiency, and physicochemical properties.[5]
-
Non-cleavable linkers: These linkers offer greater stability in circulation but rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which can be a slower process.
Conclusion
The validation of Cathepsin B cleavage of the Val-Ala linker demonstrates its utility as a valuable tool in ADC development. Its favorable hydrophobicity profile presents a significant advantage over the more traditional Val-Cit linker, particularly for ADCs with high DAR or lipophilic payloads.[6] While the cleavage rate of Val-Ala by Cathepsin B may be moderately slower than that of Val-Cit, it remains an efficient and specific substrate. Ultimately, the optimal linker choice will depend on a comprehensive evaluation of the specific antibody, payload, and desired therapeutic window for a given ADC candidate. Empirical testing using the detailed protocols provided in this guide is crucial for making an informed decision.
References
Assessing the Bystander Effect of Val-Ala Linker ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only antigen-positive target cells but also adjacent antigen-negative cells, is a critical attribute for therapeutic efficacy, particularly in heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs featuring the Valine-Alanine (Val-Ala) linker, with a focus on its performance relative to other linkers, particularly the well-established Valine-Citrulline (Val-Cit) linker. This analysis is supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation ADCs.
Mechanism of the Bystander Effect
The bystander effect of a Val-Ala linker ADC is a multi-step process initiated by the specific binding of the ADC to an antigen-positive (Ag+) tumor cell. Following internalization, the ADC is trafficked to the lysosome, where the Val-Ala dipeptide is cleaved by proteases, such as Cathepsin B, which are often upregulated in tumor cells. This cleavage releases the cytotoxic payload, which, if sufficiently membrane-permeable, can diffuse out of the target cell and into the tumor microenvironment. The released payload can then penetrate and kill neighboring antigen-negative (Ag-) cells, thus amplifying the ADC's anti-tumor activity.
Comparison of Val-Ala and Val-Cit Linkers
The choice of the dipeptide linker significantly influences the physicochemical properties and, consequently, the bystander effect of an ADC. Both Val-Ala and Val-Cit are cleaved by lysosomal proteases, but they exhibit key differences that impact ADC development and performance.
| Property | Val-Ala Linker | Val-Cit Linker | Rationale and Impact on Bystander Effect |
| Hydrophobicity | Lower | Higher | Lower hydrophobicity of the Val-Ala linker can reduce the propensity for ADC aggregation, especially at high drug-to-antibody ratios (DARs). This may lead to improved manufacturing feasibility and a better safety profile. While not directly impacting the bystander effect mechanism, improved formulation characteristics are crucial for clinical translation. |
| Cleavage Rate by Cathepsin B | Slower | Faster | The Val-Cit linker is cleaved by Cathepsin B at a faster rate compared to the Val-Ala linker. This could theoretically lead to a more rapid release of the payload from Val-Cit ADCs within the target cell, potentially initiating the bystander effect sooner. However, the overall efficiency of the bystander effect also depends on payload permeability and concentration gradients. |
| Plasma Stability | Generally stable, but can be susceptible to cleavage by certain plasma enzymes. | Also generally stable, but can be susceptible to cleavage by enzymes like carboxylesterase 1C in mouse plasma. | Linker stability in circulation is critical to minimize off-target toxicity. Premature payload release can lead to systemic side effects and reduce the amount of active ADC reaching the tumor. Both linkers are designed for preferential cleavage within the lysosome. |
Quantitative Data Presentation
The following tables summarize key quantitative data comparing the performance of Val-Ala and Val-Cit linkers in various experimental settings.
Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs with Different Linkers
| ADC | Linker | Payload | Target Cell Line (HER2+) | IC50 (pmol/L) | Reference |
| ADC 1 | Val-Ala | MMAE | SK-BR-3 | 92 | |
| ADC 2 | Val-Cit | MMAE | SK-BR-3 | Not explicitly stated in direct comparison | |
| Non-cleavable ADC | - | - | SK-BR-3 | 609 | |
| Sulfatase-cleavable ADC | - | - | HER2+ cells | 61 and 111 |
Note: A direct IC50 comparison between Val-Ala-MMAE and Val-Cit-MMAE on the same cell line from a single study was not available in the search results. The data presented highlights the significantly higher potency of cleavable linker ADCs compared to non-cleavable ones.
Table 2: Linker Cleavage in Human Liver Lysosomes
| Linker-Payload | Time to >80% Cleavage | Reference |
| Vedotin (Val-Cit-MMAE) | ~30 minutes | |
| Tesirine (Val-Ala-PBD) | Slower than Val-Cit | |
| Deruxtecan (GGFG) | Slower than Val-Cit |
This data indicates a faster cleavage rate for the Val-Cit linker compared to the Val-Ala linker in a lysosomal environment.
Experimental Protocols
1. In Vitro Co-Culture Bystander Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells).
-
Antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for distinct quantification.
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a dilution series of the ADC. The concentrations should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Include an isotype control ADC (a non-binding antibody conjugated with the same linker-payload) and a vehicle control.
-
-
Data Acquisition and Analysis:
-
After a defined incubation period (e.g., 72-120 hours), quantify the viability of the Ag- cell population using fluorescence microscopy or flow cytometry.
-
Cell viability can be assessed using assays like MTT or CellTiter-Glo.
-
The bystander effect is determined by the reduction in viability of the Ag- cells in the co-culture compared to the Ag- monoculture at the same ADC concentration.
-
2. Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and treat them with the ADC at a cytotoxic concentration for a specific duration (e.g., 72 hours).
-
Collect the culture supernatant (conditioned medium).
-
As a control, prepare conditioned medium from untreated Ag+ cells and from wells containing ADC but no cells.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a separate 96-well plate.
-
After allowing the Ag- cells to attach, replace their culture medium with the collected conditioned medium.
-
-
Data Acquisition and Analysis:
-
Incubate the Ag- cells with the conditioned medium for a defined period (e.g., 48-72 hours).
-
Measure the viability of the Ag- cells using a standard cytotoxicity assay.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to control conditioned media, indicates a bystander effect.
-
Mandatory Visualizations
Caption: Workflow for the in vitro co-culture bystander assay.
Caption: Mechanism of Val-Ala ADC-mediated bystander effect.
Val-Ala vs. Alternative Dipeptide Linkers: A Comparative Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability in circulation and the efficiency of payload release within target tumor cells.[1] Among the most utilized classes of cleavable linkers are those based on dipeptides, which are designed for cleavage by lysosomal proteases like Cathepsin B that are overexpressed in many tumor cells.[1] This guide provides an objective comparison of the Valine-Alanine (Val-Ala) dipeptide linker against other common dipeptide alternatives, supported by experimental data, to aid in the rational design of next-generation ADCs.
The Advantage of Val-Ala: Reduced Hydrophobicity and Improved Physicochemical Properties
A primary advantage of the Val-Ala linker is its lower hydrophobicity compared to the more traditional Valine-Citrulline (Val-Cit) linker.[1][2] This characteristic is crucial when working with hydrophobic payloads or developing ADCs with a high drug-to-antibody ratio (DAR). Increased hydrophobicity in an ADC can lead to aggregation, which poses significant challenges for manufacturing, stability, and can potentially impact the safety profile.[1]
Studies have shown that in a random cysteine-conjugated anti-HER2 ADC, the Val-Ala linker resulted in less aggregation in high DAR formulations compared to Val-Cit.[2][] One study demonstrated that while a Val-Ala-based ADC with a DAR of ~7 showed no obvious increase in aggregation, the corresponding Val-Cit-based ADC's aggregation increased to 1.80%.[4] Furthermore, Val-Ala linkers have enabled the successful development of ADCs with DARs as high as 7.4 with limited aggregation (less than 10%), a feat that is difficult to achieve with Val-Cit, especially when using lipophilic payloads like PBD dimers.[2]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of Val-Ala and other dipeptide linkers in various experimental settings.
Table 1: Physicochemical and Cleavage Properties of Dipeptide Linkers
| Linker | Key Property | Quantitative Value/Observation | Reference(s) |
| Val-Ala | Aggregation | No obvious increase in dimeric peak at DAR ~7. | [4] |
| Val-Cit | Aggregation | 1.80% aggregation observed at DAR ~7. | [4] |
| Val-Ala | Cathepsin B Cleavage Rate | Cleaved at approximately half the rate of Val-Cit. | [5] |
| Val-Cit | Cathepsin B Cleavage Rate | Serves as the benchmark for cleavage rate. | [5] |
| Phe-Lys | Cathepsin B Cleavage Rate | Cleaved ~30-fold faster than Val-Cit. | [5] |
| Ala-Ala | Aggregation | Identified as a superior linker affording low aggregation, allowing a maximum DAR of 10. | [6][7] |
Table 2: In Vitro Cytotoxicity (IC50) of an Anti-HER2 ADC with Val-Ala-MMAE
| Cell Line | HER2 Status | IC50 (nM) | Reference(s) |
| BT-474 | Positive | 0.08 - 0.09 | [8] |
| SK-BR-3 | Positive | 0.02 | [8] |
| NCI-N87 | Positive | 0.02 | [8] |
| SK-OV-3 | Positive | 0.03 | [8] |
| MCF-7 | Weakly Positive | 1.89 | [8] |
| MDA-MB-468 | Negative | >10 | [8] |
Mechanism of Action: Intracellular Payload Release
Both Val-Ala and other dipeptide linkers are designed to be stable in systemic circulation and are cleaved by lysosomal proteases, primarily Cathepsin B, following internalization of the ADC into the target cancer cell.[1] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the cancer cell, minimizing systemic toxicity.[1]
Figure 1: Mechanism of ADC internalization and payload release via Cathepsin B cleavage of a Val-Ala linker.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of different dipeptide linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Preparation: Thaw human, mouse, or rat plasma and centrifuge to remove any precipitates. Prepare the ADC at a stock concentration in a suitable buffer (e.g., PBS).
-
Incubation: Spike the ADC into the plasma at a defined final concentration (e.g., 100 µg/mL).
-
Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately store samples at -80°C to halt degradation.
-
Quantification (LC-MS Method):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using protein A/G magnetic beads.
-
Elution: Elute the captured ADC from the beads.
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload. The average drug-to-antibody ratio (DAR) is calculated at each time point to determine the rate of drug deconjugation.
-
Cathepsin B Cleavage Assay
Objective: To determine the rate and efficiency of linker cleavage by the target protease, Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM sodium acetate (B1210297) buffer (pH 5.5) containing 5 mM DTT and 1 mM EDTA. DTT is required to activate Cathepsin B.
-
Enzyme Activation: Pre-incubate human Cathepsin B in the assay buffer for approximately 15 minutes at 37°C.
-
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, add the ADC or linker-payload model substrate to the assay buffer to a final concentration (e.g., 10-100 µg/mL).
-
Initiate the reaction by adding the pre-activated Cathepsin B (e.g., 1 µM final concentration).
-
-
Time Course Analysis:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., 10% TFA in acetonitrile).
-
-
Analysis: Analyze the samples by HPLC or LC-MS to measure the amount of cleaved payload versus the intact linker-payload conjugate. The cleavage rate can be determined from the initial linear portion of a product-versus-time plot.
Figure 2: Experimental workflow for an in vitro ADC plasma stability assay.
Payload-Induced Signaling Pathways
The ultimate efficacy of an ADC is driven by the mechanism of action of its payload. Val-Ala linkers are versatile and have been successfully conjugated to various payloads, including tubulin inhibitors and DNA damaging agents.
MMAE: Tubulin Inhibition and Apoptosis
Monomethyl auristatin E (MMAE) is a potent antimitotic agent. Upon release from the Val-Ala linker, it binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis, through the activation of caspases.
Figure 3: Signaling pathway for MMAE-induced apoptosis following its release.
Conclusion
The Val-Ala dipeptide linker presents a compelling alternative to other protease-cleavable linkers, particularly the widely-used Val-Cit. Its primary advantage lies in its lower hydrophobicity, which mitigates the risk of aggregation, especially in ADCs with high DARs or those carrying lipophilic payloads.[1] While studies indicate that Val-Ala and Val-Cit have similar stability and cellular activity, the improved physicochemical properties of Val-Ala can lead to better manufacturing feasibility and a potentially more favorable safety profile.[2] However, the cleavage rate by Cathepsin B may be slower than that of Val-Cit or significantly slower than Phe-Lys.[5] Ultimately, the optimal linker choice is context-dependent, relying on the specific antibody, payload, and desired therapeutic profile. Empirical testing of different linkers remains a crucial step in maximizing the therapeutic potential of any novel ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of MC-Val-Ala-NHS Ester
Ensuring the safe and proper disposal of laboratory reagents is paramount for personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the disposal of MC-Val-Ala-NHS ester, a cleavable antibody-drug conjugate (ADC) linker. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The reactive nature of N-hydroxysuccinimide (NHS) esters necessitates careful handling to avoid inadvertent reactions and potential exposure.
| Personal Protective Equipment (PPE) |
| Eye Protection (Safety glasses or goggles) |
| Protective Gloves (Nitrile or other chemically resistant gloves) |
| Laboratory Coat |
| Dust Mask (e.g., N95) when handling the solid powder form |
Step-by-Step Disposal Procedures
The correct disposal method for this compound is contingent on its physical state: unreacted solid, concentrated organic solutions, dilute aqueous solutions, or contaminated laboratory materials. All waste generated should be treated as chemical waste and must be segregated from regular trash.[1]
1. Waste Segregation and Containerization:
-
Utilize a designated, clearly labeled, and sealed waste container for all this compound waste.[1]
-
The container material must be compatible with the solvents used. For instance, a high-density polyethylene (B3416737) container is suitable for solutions in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]
2. Managing Different Waste Streams:
A. Unused or Expired Solid this compound:
-
Do Not Dispose of in Regular Trash: The solid powder must never be discarded in standard waste bins.[1]
-
Collection: The original vial containing the unused or expired product should be placed directly into your designated chemical waste container.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
B. Concentrated Solutions in Organic Solvents (e.g., DMSO, DMF):
-
Collection: Transfer the concentrated organic solution into a designated hazardous waste container that is compatible with the solvent.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name, the solvent, and an approximate concentration.
C. Dilute Aqueous Solutions (from labeling reactions):
-
Quenching the Reactive NHS Ester: Before collection, it is best practice to quench the reactive NHS ester to ensure complete hydrolysis.[1]
-
pH Adjustment: Adjust the pH of the aqueous solution to a range of 7 to 8.5. If the solution is acidic, a small amount of a buffer such as sodium bicarbonate can be used.[1]
-
Incubation: Let the solution stand at room temperature for several hours (or overnight) to facilitate the complete hydrolysis of the NHS ester.[1] NHS esters have a half-life of 4-5 hours at pH 7, which decreases to 1 hour at pH 8.[2]
-
-
Collection: After quenching, transfer the solution to your designated aqueous hazardous waste container.[1]
-
Consult EHS: Never pour dilute solutions down the drain without explicit permission from your institution's EHS department.[1]
D. Contaminated Labware and Debris (e.g., pipette tips, gloves, tubes):
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[1]
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Experimental Protocol: Quenching of Aqueous this compound Waste
This protocol details the methodology for hydrolyzing the reactive NHS ester in dilute aqueous waste streams prior to disposal.
Materials:
-
Dilute aqueous waste containing this compound
-
Sodium bicarbonate solution (e.g., 1 M) or other suitable buffer
-
pH indicator strips or a calibrated pH meter
-
Designated aqueous hazardous waste container
Procedure:
-
Segregate Waste: Collect all dilute aqueous waste containing this compound in a chemically resistant container.
-
Measure pH: Using a pH strip or meter, determine the initial pH of the waste solution.
-
Adjust pH: While stirring, slowly add the sodium bicarbonate solution dropwise until the pH of the waste solution is between 7.0 and 8.5.
-
Incubate for Hydrolysis: Seal the container and allow it to stand at room temperature for a minimum of 4 hours (overnight is recommended) to ensure complete hydrolysis of the NHS ester.
-
Final Collection: After incubation, transfer the quenched solution to the designated aqueous hazardous waste container.
-
Documentation: Record the contents, date, and responsible personnel on the waste container label.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MC-Val-Ala-NHS Ester
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational plans, and disposal of MC-Val-Ala-NHS ester, a cleavable antibody-drug conjugate (ADC) linker. By adhering to these procedural steps, you can ensure a secure laboratory environment and maintain the integrity of your experiments.
Immediate Safety and Handling Protocols
This compound is a compound that requires careful handling due to its reactive nature. The N-hydroxysuccinimide (NHS) ester functional group is susceptible to hydrolysis and reacts with primary amines. Therefore, it is crucial to prevent exposure and maintain the compound's stability.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | Prevents skin contact, which can lead to irritation. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of dust or aerosols, which may cause respiratory tract irritation. |
Storage and Handling:
-
Storage: Store in a cool, dry place, protected from moisture and light to prevent degradation of the NHS ester. Many suppliers recommend storage at -20°C.
-
Handling:
-
Avoid breathing dust or fumes.
-
Prevent contact with skin and eyes.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Procedural Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling, use, and disposal of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
